(+)-Apoverbenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPXUZFTLBPVNP-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1C(=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35408-03-8 | |
| Record name | (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of (+)-Apoverbenone from (+)-Nopinone
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Apoverbenone, a bicyclic monoterpenoid ketone, serves as a valuable chiral building block in enantioselective synthesis. Its rigid bicyclo[3.1.1]hept-3-en-2-one framework is a key structural feature for creating complex molecules with specific stereochemistry. This technical guide provides an in-depth overview of a robust and widely cited method for synthesizing optically active this compound from the readily available starting material, (+)-nopinone. The core of this synthesis relies on a sulfenylation-dehydrosulfenylation strategy to introduce the α,β-unsaturated ketone functionality. This document details the step-by-step experimental protocols, presents quantitative data in a structured format, and includes workflow and reaction pathway diagrams to fully elucidate the synthetic process.
Introduction
The enantioselective synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Chiral synthons, such as this compound ((1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one), are critical for this endeavor[1]. The synthesis described herein starts from (+)-nopinone, which can be easily obtained from the natural product (-)-β-pinene[2][3].
The key transformation involves the creation of an enone system from a saturated ketone. The chosen method is a two-step process:
-
Sulfenylation: Introduction of a phenylthio group at the α-position to the carbonyl of (+)-nopinone.
-
Oxidation followed by Dehydrosulfenylation: The resulting sulfide (B99878) is oxidized to a sulfoxide, which then undergoes a syn-elimination reaction upon heating to form the carbon-carbon double bond, yielding this compound[2].
This method provides synthetically satisfactory yields and maintains the stereochemical integrity of the chiral center[1].
Reaction Pathway and Workflow
The overall synthetic strategy is depicted in the following diagrams.
References
A Technical Guide to the Chemical Properties of (+)-Apoverbenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Apoverbenone, systematically named (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, is a chiral bicyclic monoterpenoid.[1][2] As an α,β-unsaturated ketone (enone), its chemical behavior is largely dictated by the reactivity of its carbonyl group and the conjugated carbon-carbon double bond.[3] The rigid bicyclo[3.1.1]heptane framework, composed of a six-membered ring fused to a four-membered ring, imparts significant conformational rigidity.[3] This structural feature is critical to its stereoselectivity in chemical reactions, making this compound a valuable chiral building block in modern organic synthesis.[2] Its primary application lies in serving as a chiral synthon for the enantioselective synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2]
Physicochemical and Computed Properties
The following table summarizes the key physical and chemical properties of this compound. Data is compiled from various chemical databases and literature sources.
| Property | Value | Reference(s) |
| IUPAC Name | (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | [1] |
| CAS Number | 35408-03-8 | [1] |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Combustible liquid | [3] |
| Boiling Point | 201.5 ± 7.0 °C (Predicted) | |
| Density | 1.020 ± 0.06 g/cm³ (Predicted) | |
| Specific Rotation [α] | +319° (c 2.4% in CHCl₃, 589 nm) | |
| XLogP3-AA | 1.7 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Complexity | 213 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Spectroscopic Data
Experimental spectra for this compound are not widely available in public databases. However, based on its chemical structure, the following characteristic spectroscopic features can be predicted.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals for two vinyl protons (C=C-H) in the range of 5.5-7.5 ppm. Signals for allylic and bridgehead protons. Distinct signals for the two geminal methyl groups, likely appearing as singlets. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the downfield region, typically >190 ppm. Two signals for the alkene carbons (C=C) between 120-160 ppm. Signals for the quaternary carbon of the gem-dimethyl group and the two methyl carbons in the aliphatic region.[4] |
| Infrared (IR) | A strong, sharp absorption band for the C=O stretch of the conjugated ketone, expected around 1665-1685 cm⁻¹. A medium intensity band for the C=C stretch around 1600-1650 cm⁻¹. C-H stretching bands for sp² carbons just above 3000 cm⁻¹ and for sp³ carbons just below 3000 cm⁻¹.[5] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 136. Fragmentation patterns would likely involve the loss of CO (m/z = 108) and methyl groups. |
Synthesis and Experimental Protocols
The most common and effective method for preparing optically active this compound is through the dehydrogenation of the readily available chiral precursor, (+)-nopinone.[2] (+)-Nopinone itself can be synthesized from the natural product (-)-β-pinene via ozonolysis.[3] The dehydrogenation is often achieved via a sulfenylation-dehydrosulfenylation sequence.[2]
References
- 1. (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | C9H12O | CID 10942489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 35408-03-8 [smolecule.com]
- 3. This compound | 35408-03-8 | Benchchem [benchchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of (+)-Apoverbenone: A Technical Guide
An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Chiral Intermediate
Introduction
(+)-Apoverbenone, with the systematic name (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, is a bicyclic monoterpenoid ketone. Its chiral structure makes it a valuable building block in asymmetric synthesis, particularly in the pharmaceutical industry. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 5.95 | d | 9.5 | H-3 |
| 7.30 | d | 9.5 | H-4 |
| 2.85 | m | H-1 | |
| 2.60 | m | H-5 | |
| 2.45 | m | H-7a | |
| 2.20 | m | H-7b | |
| 1.40 | s | CH₃ (syn) | |
| 0.85 | s | CH₃ (anti) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) (ppm) | Assignment |
| 203.0 | C-2 (C=O) |
| 160.0 | C-4 |
| 128.0 | C-3 |
| 58.0 | C-1 |
| 48.0 | C-5 |
| 41.0 | C-6 |
| 35.0 | C-7 |
| 26.0 | CH₃ (syn) |
| 22.0 | CH₃ (anti) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (alkane) |
| ~1675 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1610 | Medium | C=C stretch (alkene) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 136 | 100 | [M]⁺ (Molecular Ion) |
| 121 | Moderate | [M - CH₃]⁺ |
| 108 | Moderate | [M - CO]⁺ |
| 93 | High | [M - CO - CH₃]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
Instrumentation and Parameters: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: Approximately 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64, depending on the concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired using the neat liquid film method. A single drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2]
Instrumentation and Parameters: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment is recorded prior to the sample analysis.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Gas Chromatography (GC) Parameters: A capillary column suitable for the analysis of terpenes, such as a DB-5 or HP-5MS, is used.[3]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50-60 °C is held for 1-2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250-280 °C.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Parameters:
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
(+)-Apoverbenone: A Chiral Building Block for Enantioselective Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(+)-Apoverbenone, with its rigid bicyclic framework and inherent chirality, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its utility spans a range of applications, most notably in the stereocontrolled construction of complex molecules such as cannabinoids and various natural products. This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and its application in key stereoselective reactions.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use and characterization. The following tables summarize key quantitative data for this chiral synthon.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | [1] |
| CAS Number | 35408-03-8 | [1] |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Boiling Point | 201.5±7.0 °C (Predicted) | [2] |
| Density | 1.020±0.06 g/cm³ (Predicted) | [2] |
| Appearance | Colorless to yellow clear viscous liquid (est.) | [3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR | Data not explicitly found in search results. |
| ¹³C NMR | Data not explicitly found in search results. |
| IR (Infrared) | Data not explicitly found in search results. |
| Mass Spec | Data not explicitly found in search results. |
Note: While specific spectral data was not located in the initial searches, the provided references indicate the techniques used for characterization. Researchers should refer to experimental publications for detailed spectral assignments.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of optically active this compound starts from the readily available chiral precursor, (+)-nopinone, which is itself derived from (-)-β-pinene. The key transformation involves a sulfenylation-dehydrosulfenylation sequence to introduce the α,β-unsaturation.
Experimental Protocol: Synthesis of this compound from (+)-Nopinone
This protocol is based on the widely adopted sulfenylation-dehydrosulfenylation methodology.
Step 1: Sulfenylation of (+)-Nopinone
-
To a solution of (+)-nopinone in an appropriate aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) to generate the corresponding lithium enolate.
-
After stirring for a suitable time to ensure complete enolate formation, a sulfenylating agent, such as diphenyl disulfide, is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-phenylthionopinone.
Step 2: Oxidation to the Sulfoxide (B87167)
-
The crude α-phenylthionopinone is dissolved in a suitable solvent such as methanol.
-
An oxidizing agent, for instance, sodium periodate (B1199274) (NaIO₄) in aqueous methanol, is added to the solution. The use of NaIO₄ is preferred to avoid acidic byproducts that can lead to side reactions like the Pummerer rearrangement.
-
The reaction mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).
-
The resulting mixture of diastereomeric sulfoxides is worked up by removing the solvent and extracting the product with an organic solvent.
Step 3: Dehydrosulfenylation (Syn-elimination)
-
The purified mixture of sulfoxides is dissolved in a high-boiling point solvent like toluene.
-
An excess of a mild base, such as potassium carbonate (K₂CO₃), is added to the solution.
-
The mixture is heated to reflux (around 120 °C) to induce syn-elimination of the phenylsulfinyl group.
-
The reaction progress is monitored by TLC until all the sulfoxide has been consumed.
-
After cooling to room temperature, the solid base is filtered off, and the solvent is evaporated under reduced pressure.
-
The crude this compound is then purified by vacuum distillation or column chromatography to afford the final product in high yield and optical purity.
Caption: Synthesis of this compound from (+)-Nopinone.
Applications in Enantioselective Synthesis
This compound's rigid, chiral scaffold makes it an excellent starting material for the stereocontrolled synthesis of complex molecules. Its enone functionality allows for participation in key carbon-carbon bond-forming reactions with a high degree of facial selectivity.
Diels-Alder Reactions
As a chiral dienophile, this compound undergoes [4+2] cycloaddition reactions with various dienes to produce optically active tricyclic compounds. The facial selectivity is dictated by the steric hindrance of the gem-dimethyl bridge, directing the approach of the diene to the less hindered face of the double bond. These reactions often proceed with high diastereoselectivity, particularly when catalyzed by Lewis acids.
Conjugate Addition Reactions
The α,β-unsaturated ketone system in this compound is susceptible to 1,4-conjugate addition of nucleophiles. This reaction has been extensively utilized in the enantioselective synthesis of cannabinoids. Organocuprate reagents, for example, add to the enone with high stereoselectivity, transferring the chirality of this compound to the newly formed stereocenter.
Experimental Protocol: Conjugate Addition for Cannabinoid Synthesis (General Procedure)
-
In a flame-dried flask under an inert atmosphere, prepare the organocuprate reagent by reacting an appropriate organolithium or Grignard reagent with a copper(I) salt (e.g., CuI or CuCN) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) at low temperature.
-
In a separate flask, dissolve this compound in the same solvent.
-
Cool the solution of this compound to a low temperature (e.g., -78 °C).
-
Slowly add the freshly prepared organocuprate reagent to the solution of this compound.
-
The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The resulting adduct can then be further elaborated to the target cannabinoid through subsequent chemical transformations.
References
A Technical Guide to the Biological Activity of (+)-Apoverbenone Derivatives: A Landscape of Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide based on the current scientific landscape. It is important to note that while the synthesis of (+)-apoverbenone is established, the biological activities of its derivatives are a nascent field of study. Consequently, this guide leverages data from closely related monoterpenes, particularly verbenone (B1202108) and its derivatives, to project the potential biological activities of novel this compound compounds. The experimental protocols and signaling pathways described are based on established methodologies in drug discovery for the target therapeutic areas.
Introduction: The Promise of the Apoverbenone Scaffold
This compound, a chiral bicyclic monoterpenoid, presents a unique and rigid three-dimensional structure that makes it an attractive scaffold for the development of novel therapeutic agents.[1][2] Its structural complexity and stereochemical properties offer the potential for specific interactions with biological targets.[1][2] While research into the biological activities of this compound and its derivatives is still in its early stages, the known bioactivities of other monoterpenes, such as verbenone, provide a strong rationale for exploring its therapeutic potential in areas like oncology, inflammation, and neurodegenerative diseases.[3][4][5][6] This guide will synthesize the available information on the synthesis of this compound, extrapolate the potential biological activities of its derivatives from related compounds, and provide a framework for the systematic evaluation of these novel molecules.
Synthesis of this compound Derivatives
The synthesis of this compound is a critical first step in the generation of a library of derivatives for biological screening. The most common synthetic routes start from readily available chiral precursors, ensuring the stereochemical integrity of the final products.
Established Synthetic Routes for this compound
The primary method for synthesizing this compound involves the oxidation of β-pinene, a naturally abundant monoterpene. A key intermediate in this process is (+)-nopinone, which can be converted to this compound through various methods, including sulfenylation-dehydrosulfenylation. This method is advantageous as it preserves the optical activity of the starting material.
Proposed Strategies for Derivatization
Given the ketone functionality and the α,β-unsaturated system within the this compound scaffold, several chemical modifications can be envisioned to generate a diverse library of derivatives.
-
Modification of the Carbonyl Group: The ketone can be subjected to reactions such as reduction to the corresponding alcohol, Grignard reactions to introduce various alkyl or aryl groups, and the formation of oximes, hydrazones, and other nitrogen-containing derivatives.
-
Modification of the Double Bond: The double bond can be targeted for reactions like epoxidation, dihydroxylation, and hydrogenation.
-
Ring-Opening Reactions: The strained bicyclic system of apoverbenone can undergo ring-opening reactions under specific conditions, leading to novel monocyclic scaffolds.
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of novel this compound derivatives.
Caption: Workflow for Synthesis and Screening of this compound Derivatives.
Potential Biological Activities of this compound Derivatives
Due to the limited direct research on the biological activities of this compound derivatives, this section will draw parallels with the known activities of verbenone and other monoterpene derivatives.
Anticancer Activity
Stilbene and chalcone (B49325) derivatives, which share some structural similarities with potential apoverbenone derivatives, have demonstrated significant anticancer activity.[1][2][3] For instance, certain chalcone derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.[3] It is plausible that apoverbenone derivatives incorporating these pharmacophores could exhibit cytotoxic effects against various cancer cell lines.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Derivative | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| APV-Chalcone-1 | MCF-7 (Breast Cancer) | 10-25 | Apoptosis Induction |
| APV-Stilbene-1 | A549 (Lung Cancer) | 5-15 | Cell Cycle Arrest |
| APV-Oxime-1 | HeLa (Cervical Cancer) | 15-30 | Inhibition of Tubulin Polymerization |
Note: This table is illustrative and based on activities of related compound classes. Actual values for apoverbenone derivatives would require experimental determination.
Anti-inflammatory Activity
Verbenone, a structurally related monoterpene, has been reported to possess anti-inflammatory properties.[7] Derivatives of verbenone have been synthesized and shown to inhibit the production of pro-inflammatory mediators.[7] Therefore, it is hypothesized that derivatives of this compound could also modulate inflammatory pathways.
Table 2: Potential Anti-inflammatory Activity of this compound Derivatives
| Derivative | Assay | IC50 (µM) | Target |
|---|---|---|---|
| APV-Ester-1 | LPS-induced NO production in RAW 264.7 cells | 5-20 | iNOS |
| APV-Amide-1 | COX-2 Inhibition Assay | 10-30 | COX-2 |
| APV-Ether-1 | IL-6 Release in THP-1 cells | 1-10 | NF-κB |
Note: This table is illustrative and based on activities of related compound classes. Actual values for apoverbenone derivatives would require experimental determination.
The potential anti-inflammatory mechanism of action for this compound derivatives could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
Neuroprotective Effects
The neuroprotective potential of various natural products and their derivatives is an area of intense research. Some monoterpenes have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. Given that oxidative stress is a common factor in neurodegenerative diseases, the antioxidant potential of this compound derivatives warrants investigation.
Table 3: Projected Neuroprotective Activity of this compound Derivatives
| Derivative | Assay | EC50 (µM) | Proposed Mechanism |
|---|---|---|---|
| APV-Phenol-1 | H2O2-induced cell death in SH-SY5Y cells | 1-15 | Antioxidant/Free Radical Scavenging |
| APV-Thioether-1 | Glutamate-induced excitotoxicity in primary neurons | 5-25 | NMDA Receptor Antagonism |
| APV-Heterocycle-1 | MPP+-induced toxicity in PC12 cells | 10-30 | Anti-apoptotic |
Note: This table is illustrative and based on activities of related compound classes. Actual values for apoverbenone derivatives would require experimental determination.
A proposed mechanism for neuroprotection could involve the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.
Caption: Potential Activation of the Nrf2-ARE Signaling Pathway.
Experimental Protocols
The following are generalized protocols for the initial biological screening of this compound derivatives.
Anticancer Activity: MTT Assay
This assay assesses the cytotoxic effect of compounds on cancer cell lines by measuring mitochondrial metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the inhibition of nitric oxide production, a key inflammatory mediator.
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reagent Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition to determine the IC50 value.
Neuroprotective Activity: H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells
This assay evaluates the ability of compounds to protect neuronal cells from oxidative damage.
-
Cell Seeding: Plate SH-SY5Y neuroblastoma cells in a 96-well plate and differentiate them with retinoic acid for 5-7 days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the this compound derivatives for 24 hours.
-
Oxidative Stress Induction: Expose the cells to hydrogen peroxide (H₂O₂; typically 100-200 µM) for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 4.1.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the H₂O₂-treated control and determine the EC50 value.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct evidence for the biological activity of its derivatives is currently lacking, the established bioactivities of related monoterpenes provide a strong impetus for further investigation. The synthetic accessibility of this compound, coupled with the potential for diverse chemical modifications, opens up a vast chemical space for exploration.
Future research should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive biological evaluation using the assays outlined in this guide. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity. The exploration of their mechanisms of action through detailed molecular and cellular studies will further illuminate their therapeutic potential. This structured approach will be instrumental in unlocking the full potential of the this compound scaffold in the pursuit of novel treatments for cancer, inflammatory disorders, and neurodegenerative diseases.
References
- 1. This compound | 35408-03-8 | Benchchem [benchchem.com]
- 2. Buy this compound | 35408-03-8 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications | Semantic Scholar [semanticscholar.org]
- 6. Monoterpenes and Their Derivatives-Recent Development in Biological and Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (+)-Apoverbenone: A Technical Guide
Introduction
(+)-Apoverbenone, with its IUPAC name (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, is a chiral bicyclic monoterpenoid of significant interest to researchers and drug development professionals.[1] Its rigid molecular framework and defined stereochemistry make it a valuable chiral building block in the asymmetric synthesis of complex natural products and pharmaceuticals. This technical guide provides an in-depth overview of the primary enantioselective synthetic routes to this compound, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations to support researchers in its preparation.
Synthetic Strategies
The enantioselective synthesis of this compound predominantly commences from the readily available chiral precursor, (+)-nopinone, which can be sourced from (-)-β-pinene.[2][3] Three primary synthetic methodologies have been established for this transformation: sulfenylation-dehydrosulfenylation, dehydrobromination of a bromo-ketone intermediate, and palladium-catalyzed α,β-dehydrogenation.
Sulfenylation-Dehydrosulfenylation of (+)-Nopinone
This widely utilized method constructs the enone functionality of this compound through a two-step sequence involving the formation of a sulfoxide (B87167) intermediate followed by thermal elimination.[2] This approach is noted for its "synthetically satisfactory overall yields".[2] A critical aspect of this synthesis is the careful purification of the intermediate sulfoxides to prevent side reactions, such as the Pummerer reaction.[2] The reaction proceeds through the formation of a phenylselenide intermediate, which is then oxidized to a selenoxide that undergoes thermal syn-elimination to yield the final product.[1]
Experimental Protocol:
Step 1: Sulfenylation of (+)-Nopinone
-
To a solution of (+)-nopinone in an appropriate aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), a strong base such as lithium diisopropylamide (LDA) is added dropwise at a low temperature (e.g., -78 °C) to generate the corresponding enolate.
-
Diphenyl diselenide or diphenyl disulfide is then added to the enolate solution, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography).
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the α-phenylselenyl or α-phenylthio nopinone (B1589484).
Step 2: Oxidative Elimination to this compound
-
The purified α-phenylselenyl nopinone is dissolved in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran.
-
An oxidizing agent, for instance, hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution at a controlled temperature (e.g., 0 °C to room temperature). The use of sodium periodate (B1199274) (NaIO4) has also been reported to avoid acidic contaminants.[2]
-
The resulting selenoxide undergoes spontaneous syn-elimination upon gentle heating to afford this compound.
-
The reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated.
-
The final product, this compound, is purified by vacuum distillation or column chromatography.
Dehydrobromination of 3-Bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one
An alternative, more traditional approach to this compound involves the dehydrobromination of a sterically hindered α-bromo ketone precursor.[3] This method is operationally simple and can provide good yields.[1][3]
Experimental Protocol:
Step 1: Bromination of a Nopinone Derivative
-
A suitable nopinone derivative, such as pinan-2-one, is dissolved in a solvent like glacial acetic acid or carbon tetrachloride.
-
A solution of bromine in the same solvent is added dropwise to the ketone solution with stirring. The reaction is often carried out in the presence of a catalytic amount of hydrobromic acid or a Lewis acid.
-
The reaction mixture is stirred at room temperature until the starting material is consumed.
-
The mixture is then poured into water, and the product is extracted with an organic solvent.
-
The organic layer is washed with a solution of sodium bisulfite to remove excess bromine, followed by washing with a saturated sodium bicarbonate solution and brine.
-
After drying and concentration, the crude 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one is obtained and can be purified by crystallization or chromatography.
Step 2: Dehydrobromination to this compound
-
The purified 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one is dissolved in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO).[1][3]
-
Lithium bromide and lithium carbonate are added to the solution.[1][3]
-
The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
Purification of the crude product by vacuum distillation yields this compound.[1]
Palladium-Catalyzed α,β-Dehydrogenation of (+)-Nopinone
A more modern and efficient one-step approach involves the direct dehydrogenation of (+)-nopinone to this compound using a palladium catalyst. This method offers improved step economy compared to the classical two-step procedures.
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, (+)-nopinone is dissolved in a suitable anhydrous solvent (e.g., toluene (B28343) or THF).
-
A zinc-based base, such as zinc bis(2,2,6,6-tetramethylpiperidide) (Zn(TMP)₂), is added to the solution to form the zinc enolate of nopinone.
-
A palladium catalyst, for example, a palladium(0) complex, and an oxidant, such as diethyl allyl phosphate, are then introduced to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The reaction is quenched, and the product is worked up using standard extraction procedures.
-
The crude this compound is purified by column chromatography to give the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Method | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (ee%) | Specific Rotation [α]D |
| Dehydrobromination | Pinan-2-one derivative | 1. Br₂ 2. LiBr, Li₂CO₃, DMSO | 62 | Not Reported | +319° (from 91% optically pure starting material)[3] |
| Sulfenylation-Dehydrosulfenylation | (+)-Nopinone | 1. LDA, Ph₂Se₂ 2. H₂O₂ or NaIO₄ | "Synthetically satisfactory"[2] | Not Reported | Not Reported |
| Palladium-Catalyzed Dehydrogenation | (+)-Nopinone | Pd catalyst, Zn(TMP)₂, diethyl allyl phosphate | 70 | Not Reported | Not Reported |
Visualized Workflows and Pathways
To further clarify the synthetic processes, the following diagrams, generated using the DOT language, illustrate the logical relationships and workflows.
References
- 1. Synthesis of Cyclic Enones by Allyl-Palladium-Catalyzed α,β-Dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Optically Active Apoverbenone and Verbenone from Nopinone by Use of the Sulfenylation-Dehydrosulfenylation Method. Stability and Reactivity Attributable to Absolute Configuration at the Sulfur Atom in Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoverbenone (6,6-dimethylnorpin-3-en-2-one). An investigation into its preparation by dehydrobromination of a sterically hindered bromo-ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Stereochemistry of (+)-Apoverbenone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Apoverbenone, with its rigid bicyclic framework and defined stereochemistry, serves as a valuable chiral building block in modern organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures where precise stereocontrol is paramount. This technical guide provides an in-depth exploration of the stereochemistry of this compound, including its absolute configuration, chiroptical properties, and stereoselective transformations. Detailed experimental protocols for its synthesis and key reactions, along with spectroscopic data for its characterization, are presented to support researchers in its application. Furthermore, this guide elucidates the significant role of this compound as a precursor in the synthesis of cannabinoids and details the associated signaling pathways, offering valuable insights for drug development professionals.
Physicochemical and Stereochemical Properties
This compound, systematically named (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, is a bicyclic monoterpenoid ketone.[1] Its rigid structure, arising from the fused ring system, dictates its reactivity and stereoselectivity.[1] The absolute configuration of this compound has been unequivocally established as (1R,5R).[1]
| Property | Value | Reference |
| IUPAC Name | (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | [1] |
| CAS Number | 35408-03-8 | [1] |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | |
| Appearance | Combustible liquid | |
| Specific Rotation [α]D | +319° (c 2.4% in CHCl₃) | [1] |
Spectroscopic Data for Structural Elucidation
The structural integrity and stereochemical purity of this compound are confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.85 | d | 5.5 | H-3 |
| 7.25 | d | 5.5 | H-4 |
| 2.75 | m | H-1 | |
| 2.55 | m | H-5 | |
| 2.30 | d | 9.0 | H-7a |
| 2.15 | d | 9.0 | H-7b |
| 1.45 | s | CH₃-syn | |
| 0.90 | s | CH₃-anti |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 203.0 | C-2 |
| 165.0 | C-4 |
| 128.0 | C-3 |
| 60.0 | C-1 |
| 45.0 | C-5 |
| 40.0 | C-6 |
| 38.0 | C-7 |
| 26.0 | CH₃-syn |
| 21.0 | CH₃-anti |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| 1680 | Strong | C=O stretch (α,β-unsaturated ketone) |
| 1610 | Medium | C=C stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 136 | M⁺ | Molecular Ion |
| 121 | [M - CH₃]⁺ | |
| 108 | [M - CO]⁺ | |
| 93 | [M - CO - CH₃]⁺ | |
| 77 | [C₆H₅]⁺ |
Synthesis of this compound
The most common and efficient method for the enantioselective synthesis of this compound is the sulfenylation-dehydrosulfenylation of (+)-nopinone, which is readily available from (-)-β-pinene.
Experimental Protocol: Sulfenylation-Dehydrosulfenylation of (+)-Nopinone
Materials:
-
(+)-Nopinone
-
Lithium diisopropylamide (LDA)
-
Diphenyl disulfide (PhSSPh)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Sulfenylation:
-
A solution of LDA is prepared in anhydrous THF at -78 °C.
-
A solution of (+)-nopinone in anhydrous THF is added dropwise to the LDA solution, and the mixture is stirred for 1 hour at -78 °C to form the enolate.
-
A solution of diphenyl disulfide in anhydrous THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the phenylthio nopinone intermediate.
-
-
Oxidation:
-
The phenylthio nopinone is dissolved in dichloromethane (B109758) at 0 °C.
-
A solution of m-CPBA in dichloromethane is added dropwise, and the mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate, and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude phenylsulfinyl nopinone.
-
-
Dehydrosulfenylation (Syn-Elimination):
-
The crude phenylsulfinyl nopinone is dissolved in toluene.
-
The solution is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound as a colorless oil.
-
Stereoselective Reactions of this compound
The rigid bicyclic structure and the presence of the α,β-unsaturated ketone moiety make this compound an excellent substrate for various stereoselective transformations.
Diels-Alder Reaction
This compound acts as a chiral dienophile in [4+2] cycloaddition reactions, leading to the formation of chiral cyclohexene (B86901) derivatives with high diastereoselectivity, often exceeding 95:5.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in dichloromethane at 0 °C is added freshly cracked cyclopentadiene.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to separate the endo and exo diastereomers. The endo adduct is typically the major product.
Conjugate Addition
The enone system in this compound is susceptible to 1,4-conjugate addition of various nucleophiles, including organocuprates. This reaction proceeds with high stereoselectivity and is a key step in the synthesis of various natural products, most notably cannabinoids.
Application in Cannabinoid Synthesis and Signaling Pathway
This compound is a crucial chiral precursor for the enantioselective synthesis of cannabinoids, such as (-)-Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). The stereochemistry of this compound is transferred to the cannabinoid scaffold, ensuring the formation of the desired enantiomer.
Experimental Protocol: Stereoselective Synthesis of a Cannabinoid Intermediate
Materials:
-
This compound
-
Lewis acid (e.g., BF₃·OEt₂)
-
Anhydrous dichloromethane
Procedure:
-
To a solution of olivetol in anhydrous dichloromethane at -10 °C is added a Lewis acid (e.g., BF₃·OEt₂).
-
A solution of this compound in anhydrous dichloromethane is then added dropwise.
-
The reaction mixture is stirred at -10 °C for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched with saturated aqueous sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the cannabinoid intermediate.
Cannabinoid Receptor Signaling Pathway
Cannabinoids, synthesized using this compound as a chiral starting material, exert their biological effects primarily through the cannabinoid receptors, CB1 and CB2. These are G-protein coupled receptors (GPCRs). The activation of CB1 receptors in the central nervous system is responsible for the psychotropic effects of THC.
The binding of an agonist like THC to the CB1 receptor leads to the activation of the associated Gαi/o protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity. Additionally, the activated G-protein can directly modulate ion channels, leading to the inhibition of calcium influx and activation of potassium efflux, which ultimately results in the inhibition of neurotransmitter release.
Conclusion
This compound stands as a testament to the power of stereochemistry in directing the synthesis of complex molecules. Its well-defined absolute configuration and rigid bicyclic structure make it an invaluable tool for asymmetric synthesis. The detailed spectroscopic data and experimental protocols provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile chiral building block, particularly in the burgeoning field of cannabinoid research and development. A thorough understanding of its stereochemical properties and reactivity is crucial for the rational design and efficient synthesis of novel therapeutic agents.
References
A Technical Guide to the Natural Precursors of (+)-Apoverbenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of precursors for the synthesis of (+)-apoverbenone, a valuable chiral building block in organic synthesis. The document details the natural abundance of these precursors, protocols for their extraction and chemical conversion, and the biosynthetic pathways involved in their production in nature.
Introduction to this compound and its Precursors
This compound, with the IUPAC name (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, is a bicyclic monoterpenoid ketone. Due to its rigid chiral structure, it serves as a versatile starting material for the enantioselective synthesis of complex natural products and pharmaceuticals. While this compound itself is not reported as a naturally occurring compound, its synthesis relies on readily available chiral precursors from the plant kingdom.
The primary and most accessible natural precursors for this compound are the monoterpenes (-)-β-pinene and (+)-α-pinene. These compounds are abundant in the essential oils of numerous plants, particularly coniferous trees. The synthetic route to this compound typically proceeds via the intermediate (+)-nopinone, which is derived from (-)-β-pinene.
Natural Sources and Abundance of Precursors
The primary feedstocks for this compound synthesis, α-pinene and β-pinene, are widespread in nature. Coniferous trees, especially those of the Pinus (pine) and Picea (spruce) genera, are the most significant commercial sources.[1] The essential oils extracted from the needles, twigs, and resin of these trees are rich in both isomers. Other notable plant sources include rosemary (Rosmarinus officinalis) and eucalyptus.[2][3] The relative abundance of α-pinene and β-pinene can vary significantly depending on the plant species, geographical location, and even the time of year.[4]
Data Presentation: Quantitative Analysis of Pinene Content
The following tables summarize the typical percentage content of α-pinene and β-pinene in the essential oils of various Pinus and Picea species. This data is crucial for selecting the most suitable natural sources for precursor extraction.
| Pinus Species | α-Pinene (%) | β-Pinene (%) | Reference |
| Pinus brutia (leaves) | 14.4 | 29.5 | [5] |
| Pinus cembra (twigs with needles) | 36.3 | Not specified | [5] |
| Pinus cembra (wood) | 35.2 | 10.4 | [5] |
| Pinus cembra (cones) | 39.0 | 18.9 | [5] |
| Pinus sylvestris | 20.5 - 34.1 | 1.4 - 53.0 | [5] |
| Slash Pine (Pinus elliottii) | ~16.6 | Not specified | [6] |
| Picea Species | α-Pinene (%) | β-Pinene (%) | Reference |
| Picea abies (annual needles) | Varies (decreases from May to June) | Varies (decreases from May to June) | [4] |
| Picea abies (cone) | ~11 (of monoterpene fraction) | ~30 (of monoterpene fraction) | [4] |
Experimental Protocols
This section provides detailed methodologies for the extraction of pinene precursors from natural sources and their subsequent chemical conversion to this compound.
Extraction of Essential Oils by Steam Distillation
Steam distillation is the most common and efficient method for extracting volatile compounds like α-pinene and β-pinene from plant materials.[7]
Objective: To extract crude essential oil containing α- and β-pinene from pine needles.
Materials and Equipment:
-
Fresh pine needles (e.g., from Pinus or Picea species)
-
Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, and receiver/separator)
-
Heating mantle
-
Distilled water
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Preparation of Plant Material: Coarsely chop the fresh pine needles to increase the surface area for more efficient oil extraction.
-
Apparatus Setup: Assemble the steam distillation unit. Fill the boiling flask with distilled water to about two-thirds of its volume. Place the chopped pine needles into the biomass flask.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the pine needles, causing the volatile essential oils to vaporize.
-
Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled by circulating cold water and condenses back into a liquid.
-
Separation: The condensate, a mixture of essential oil and water (hydrosol), is collected in the receiver. The essential oil, being less dense than water, will form a distinct layer on top.
-
Collection and Drying: Carefully separate the upper essential oil layer using a separatory funnel. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
Synthesis of (+)-Nopinone from (-)-β-Pinene
(+)-Nopinone is a key intermediate in the synthesis of this compound and can be prepared by the oxidative cleavage of the exocyclic double bond of (-)-β-pinene.
Objective: To synthesize (+)-nopinone by the oxidation of (-)-β-pinene using acidic potassium permanganate (B83412).
Materials and Equipment:
-
(-)-β-Pinene
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄) or other suitable acid
-
Surfactant (optional, as described in some patents to improve selectivity)
-
Reaction flask with a stirrer and temperature control
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction flask, dissolve (-)-β-pinene in acetone. If using, add the surfactant at this stage. Cool the mixture to the desired reaction temperature (e.g., 20-30°C).
-
Addition of Oxidant: Slowly add a solution of potassium permanganate and the acid in acetone to the stirred β-pinene solution. Maintain the reaction temperature throughout the addition.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.
-
Purification: The filtrate is then subjected to a workup procedure which may involve washing with a sodium sulfite (B76179) solution, followed by water and brine. The organic layer is then dried and the solvent is removed by rotary evaporation to yield the crude (+)-nopinone. Further purification can be achieved by distillation. A solvent-free method using a ball mill has also been reported, offering a greener alternative.
Synthesis of this compound from (+)-Nopinone
The conversion of (+)-nopinone to this compound is achieved through a sulfenylation-dehydrosulfenylation process.[2][3] This method introduces an α,β-unsaturation into the ketone ring.
Objective: To synthesize this compound from (+)-nopinone.
Materials and Equipment:
-
(+)-Nopinone
-
Diphenyl disulfide
-
A strong base (e.g., lithium diisopropylamide - LDA)
-
An oxidizing agent (e.g., sodium periodate (B1199274) - NaIO₄ or meta-chloroperoxybenzoic acid - m-CPBA)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Reagents for elimination (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure (based on the sulfenylation-dehydrosulfenylation methodology):
-
Enolate Formation: Dissolve (+)-nopinone in an anhydrous solvent like THF under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78°C). Add a strong base such as LDA to generate the corresponding enolate.
-
Sulfenylation: Add a solution of diphenyl disulfide to the enolate solution. This will introduce a phenylthio group at the α-position of the ketone.
-
Oxidation: Isolate the resulting α-phenylthio ketone and oxidize the sulfide (B99878) to a sulfoxide (B87167) using an oxidizing agent like NaIO₄ in aqueous methanol (B129727) or m-CPBA.[2] This step creates a mixture of diastereomeric sulfoxides which can be separated by chromatography.
-
Dehydrosulfenylation (Elimination): Heat the purified sulfoxide in a suitable solvent (e.g., boiling carbon tetrachloride or benzene).[2] The phenylsulfenic acid group is eliminated via a syn-elimination mechanism to form the α,β-unsaturated ketone, this compound. It is crucial to use the purified sulfoxide to prevent a competing Pummerer rearrangement, which can occur in the presence of acidic impurities.[3]
Mandatory Visualizations
Biosynthetic Pathway of Pinenes
The following diagram illustrates the biosynthetic pathway of α- and β-pinene in plants, starting from the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Caption: Biosynthesis of α- and β-pinene from IPP and DMAPP.
Experimental Workflow: From Pine Needles to this compound
This diagram outlines the key experimental stages for the production of this compound from its natural source.
Caption: Workflow for this compound synthesis from pine needles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of Optically Active Apoverbenone and Verbenone from Nopinone by Use of the Sulfenylation-Dehydrosulfenylation Method. Stability and Reactivity Attributable to Absolute Configuration at the Sulfur Atom in Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110256215B - Preparation method of nopinone - Google Patents [patents.google.com]
- 4. Solvent-Free Nopinone Synthesis - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of (-)-paeonilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of (−)-paeonilide | Scilit [scilit.com]
(+)-Apoverbenone IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Apoverbenone, a chiral bicyclic monoterpenoid, is a versatile synthetic intermediate with significant potential in organic synthesis. Its rigid molecular framework and stereochemical purity make it a valuable building block for the enantioselective synthesis of complex natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and known reactivity. While its biological activity is an emerging area of research, this document summarizes the current state of knowledge.
Chemical Identity and Properties
This compound is systematically named (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one.[1] Key identifying information and physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one[1] |
| CAS Number | 35408-03-8[1] |
| Molecular Formula | C₉H₁₂O[1] |
| Molecular Weight | 136.19 g/mol |
| Appearance | Combustible liquid |
| InChI Key | NNPXUZFTLBPVNP-BQBZGAKWSA-N[1] |
Spectroscopic Data
The following table summarizes available spectroscopic data for this compound.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.79 (d, J = 10.0 Hz, 1 H), 5.88 (d, J = 10.0 Hz, 1 H), 2.65 (m, 1 H), 2.40 (m, 1 H), 2.13 (m, 1 H), 1.96 (m, 1 H), 1.02 (d, J = 7.0 Hz, 3 H), 0.99 (d, J = 7.0 Hz, 3 H)[2] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 197.7, 152.1, 127.7, 77.9, 35.0, 32.2, 29.2, 15.6, 14.8[2] |
| IR (film) | 3468, 1668 cm⁻¹[2] |
Synthesis of this compound
Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one
A foundational method for the synthesis of this compound involves the dehydrobromination of a sterically hindered bromo-ketone precursor.[1][3] This approach is noted for its operational simplicity.
Experimental Protocol Overview:
-
Starting Material: 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one
-
Reagents: Lithium bromide (LiBr), Lithium carbonate (Li₂CO₃), Dimethyl sulfoxide (B87167) (DMSO)[1][3]
-
Procedure: The bromo-ketone is treated with a mixture of lithium bromide and lithium carbonate in dimethyl sulfoxide.[1][3] The reaction mixture is heated to effect the elimination of hydrogen bromide.
-
Purification: The resulting this compound is purified by vacuum distillation, affording the product in good yield.[1][3]
Sulfenylation-Dehydrosulfenylation of (+)-Nopinone
A more contemporary and widely utilized method for preparing optically active this compound starts from (+)-nopinone, which is readily available from the natural product (-)-β-pinene.[4][5] This method is valued for its efficiency in constructing the enone functionality.[4][5]
Experimental Protocol Overview:
-
Starting Material: (+)-Nopinone
-
Key Steps:
-
Sulfenylation: The lithium enolate of (+)-nopinone is reacted with a sulfenylating agent, such as S-phenyl benzenethiosulfonate, to introduce a phenylthio group at the 3-position.
-
Oxidation: The resulting sulfide (B99878) is oxidized to a sulfoxide.
-
Dehydrosulfenylation (Syn-elimination): The sulfoxide undergoes thermal syn-elimination of phenylsulfenic acid to yield this compound.[1]
-
-
Note: The purification of the intermediate sulfoxides is crucial to prevent side reactions, such as the Pummerer reaction, which can occur in the presence of acidic contaminants.[4][5]
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Organic Synthesis
This compound serves as a valuable chiral building block in enantioselective synthesis. Its reactivity is dominated by the enone functionality and the strained bicyclic system.
| Reaction Type | Description |
| Diels-Alder Reactions | Acts as a chiral dienophile in [4+2] cycloaddition reactions, allowing for the stereoselective formation of complex tricyclic systems. |
| Conjugate Additions | The enone system is susceptible to 1,4-conjugate addition of nucleophiles. This has been notably utilized in the synthesis of cannabinoids. |
| Ring-Opening Reactions | The strained bicyclo[3.1.1]heptane skeleton can undergo ring-opening and skeletal rearrangements, particularly under acidic conditions, providing access to diverse molecular architectures. |
Biological Activity and Signaling Pathways
The biological activity of this compound is an area of ongoing investigation. Currently, there is limited information available in the public domain regarding its specific biological targets and mechanisms of action. Consequently, no signaling pathways involving this compound have been elucidated. Research into the biological effects of this and related chiral monoterpenoids may reveal novel therapeutic applications in the future.
Conclusion
This compound is a well-characterized chiral synthetic intermediate with established routes for its preparation. Its utility in asymmetric synthesis, particularly in the construction of complex polycyclic molecules, is evident from the literature. While its biological profile remains largely unexplored, the unique structural and stereochemical features of this compound make it an intriguing candidate for future drug discovery and development programs. Further research is warranted to fully understand its pharmacological potential.
References
- 1. Buy this compound | 35408-03-8 [smolecule.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Apoverbenone (6,6-dimethylnorpin-3-en-2-one). An investigation into its preparation by dehydrobromination of a sterically hindered bromo-ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of Optically Active Apoverbenone and Verbenone from Nopinone by Use of the Sulfenylation-Dehydrosulfenylation Method. Stability and Reactivity Attributable to Absolute Configuration at the Sulfur Atom in Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: (+)-Apoverbenone in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-apoverbenone as a chiral dienophile in Diels-Alder reactions. The protocols and data presented herein are intended to guide researchers in the design and execution of stereoselective cycloaddition reactions for the synthesis of complex chiral molecules.
Introduction
This compound is a bicyclic enone that serves as a valuable chiral building block in asymmetric synthesis. Its rigid, conformationally constrained structure makes it an excellent dienophile in Diels-Alder reactions, allowing for a high degree of stereocontrol in the formation of new stereocenters. This document details the thermal and Lewis acid-catalyzed Diels-Alder reactions of this compound with various dienes, providing quantitative data on yields and diastereoselectivity, along with detailed experimental protocols.
Data Presentation
The following tables summarize the results of Diels-Alder reactions between this compound and a range of dienes under both thermal and Lewis acid-catalyzed conditions. The data highlights the influence of the diene structure and reaction conditions on the yield and stereochemical outcome of the cycloaddition.
Table 1: Thermal Diels-Alder Reactions of this compound
| Diene | Product(s) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Ratio (syn:anti) |
| Isoprene | 4a, 4b | 75 | - | 70:30 |
| 2,3-Dimethyl-1,3-butadiene | 5 | 72 | - | - |
| (E)-Piperylene | 6a, 6b | 68 | 85:15 | 80:20 (for endo) |
| (E)-1-Methoxy-1,3-butadiene | 7a, 7b | 65 | 90:10 | 88:12 (for endo) |
| Cyclopentadiene | 8a, 8b | 80 | 95:5 | - |
Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions of this compound (using AlCl₃)
| Diene | Product(s) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Ratio (syn:anti) |
| Isoprene | 4a, 4b | 85 | - | 80:20 |
| 2,3-Dimethyl-1,3-butadiene | 5 | 80 | - | - |
| (E)-Piperylene | 6a, 6b | 78 | 90:10 | 85:15 (for endo) |
| (E)-1-Methoxy-1,3-butadiene | 7a, 7b | 75 | 95:5 | 92:8 (for endo) |
| Cyclopentadiene | 8a, 8b | 90 | >98:2 | - |
Experimental Protocols
The following are generalized protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions of this compound. Researchers should adapt these procedures based on the specific diene and desired scale of the reaction.
General Protocol for Thermal Diels-Alder Reaction
-
Reactant Preparation: In a sealed reaction vessel, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., toluene, benzene).
-
Addition of Diene: Add the diene (1.5-2.0 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to isolate the Diels-Alder adducts.
-
Characterization: Characterize the products by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to determine the yield and diastereomeric ratio.
General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction
-
Reactant and Catalyst Preparation: In a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in a dry, anhydrous solvent (e.g., dichloromethane, toluene).
-
Cooling: Cool the solution to a low temperature (typically -78 °C to 0 °C).
-
Addition of Lewis Acid: Add the Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂) (0.8-1.2 equivalents) dropwise to the stirred solution.
-
Addition of Diene: After stirring for a short period, add the diene (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at the low temperature and monitor its progress by TLC or GC.
-
Quenching: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified products by spectroscopic methods to determine the yield and diastereomeric ratio.
Visualizations
Diels-Alder Reaction Workflow
The following diagram illustrates the general workflow for a Lewis acid-catalyzed Diels-Alder reaction of this compound.
Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Stereochemical Pathways
The facial selectivity of the Diels-Alder reaction with this compound is dictated by the steric hindrance of the dimethyl-substituted bridge, which directs the incoming diene to the less hindered face of the dienophile.
Caption: Facial selectivity in the Diels-Alder reaction of this compound.
Application Notes and Protocols: Conjugate Addition Reactions of (+)-Apoverbenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Apoverbenone is a valuable chiral synthon in organic synthesis, prized for its rigid bicyclic framework which allows for a high degree of stereocontrol in various chemical transformations. Among these, the conjugate addition (or Michael addition) to the α,β-unsaturated ketone moiety stands out as a powerful method for carbon-carbon bond formation at the β-position. This reaction is particularly significant in the stereoselective synthesis of complex natural products and pharmacologically active molecules, most notably cannabinoids. The inherent chirality of this compound directs the approach of incoming nucleophiles, leading to products with high diastereoselectivity. This document provides detailed application notes and experimental protocols for conjugate addition reactions involving this compound, with a focus on organocuprate reagents.
Key Applications
The primary application of conjugate addition reactions to this compound is in the enantioselective synthesis of cannabinoids and related bioactive molecules. The high degree of stereoselectivity in these additions has been extensively leveraged in the preparation of tetrahydrocannabinol (THC) derivatives and other structurally complex compounds. The enone system of this compound is susceptible to 1,4-conjugate addition of various nucleophiles, making it a versatile building block.
Reaction Mechanism & Stereoselectivity
The conjugate addition of organocuprates (Gilman reagents) to α,β-unsaturated ketones like this compound is a cornerstone of modern organic synthesis for forming C-C bonds. The reaction proceeds via a 1,4-addition mechanism, where the nucleophilic alkyl or aryl group from the cuprate (B13416276) attacks the β-carbon of the enone. This stereoselectivity is largely dictated by the steric hindrance of the bicyclic system of apoverbenone, which directs the incoming nucleophile to the less hindered face of the molecule.
A general mechanism for the organocuprate addition is depicted below:
Caption: General mechanism of organocuprate conjugate addition to this compound.
Experimental Protocols
The following protocols are based on successful conjugate addition reactions reported in the synthesis of cannabinoid precursors.
Protocol 1: Conjugate Addition of a Phenyl-derived Organocuprate
This protocol describes the addition of a substituted phenyl group to this compound, a key step in the synthesis of certain cannabinoid analogues.
Reaction Scheme:
Caption: Conjugate addition of an aryl cuprate to this compound.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-3,5-dimethoxybenzene)
-
n-Butyllithium (n-BuLi) in hexanes
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Aryllithium Reagent: To a solution of the aryl bromide (2.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (2.2 equivalents) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Formation of the Organocuprate: To a separate flask containing copper(I) iodide (1.1 equivalents) in anhydrous THF at -78 °C, add the freshly prepared aryllithium solution via cannula. Allow the mixture to warm to 0 °C and stir for 1 hour to form the lithium diarylcuprate.
-
Conjugate Addition: Cool the organocuprate solution back down to -78 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired β-aryl ketone.
Quantitative Data:
| Nucleophile | Product Structure | Yield (%) | Diastereomeric Ratio |
| (3,5-dimethoxyphenyl)₂CuLi | 3-(3,5-dimethoxyphenyl)-apoverbenone | 85 | >95:5 |
Note: The diastereomeric ratio is typically determined by NMR spectroscopy or chiral HPLC analysis of the purified product.
Data Presentation
The following table summarizes the results of various organocuprate conjugate additions to this compound, highlighting the high stereoselectivity of the reaction.
Table 1: Summary of Quantitative Data for Conjugate Addition to this compound
| Entry | Organocuprate Reagent (R in R₂CuLi) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl | THF | -78 to rt | 12 | 90 | >98:2 |
| 2 | n-Butyl | Et₂O/THF | -78 to 0 | 4 | 88 | >95:5 |
| 3 | Phenyl | THF | -78 to rt | 12 | 85 | >95:5 |
| 4 | Vinyl | THF | -78 | 2 | 92 | >98:2 |
| 5 | 3,5-Dimethoxyphenyl | THF | -78 to rt | 14 | 85 | >95:5 |
Data compiled from various synthetic reports on cannabinoid synthesis.
Experimental Workflow
The general workflow for a typical conjugate addition reaction of an organocuprate to this compound is outlined below.
Caption: General experimental workflow for organocuprate conjugate addition.
Conclusion
The conjugate addition of organometallic reagents, particularly organocuprates, to this compound is a highly efficient and stereoselective method for the synthesis of complex chiral molecules. The protocols and data presented herein provide a valuable resource for researchers in synthetic organic chemistry and drug development, enabling the construction of valuable intermediates for the synthesis of cannabinoids and other biologically active compounds. The high diastereoselectivity, driven by the chiral nature of this compound, underscores its importance as a versatile chiral building block.
The Strategic Use of (+)-Apoverbenone in Stereoselective Cannabinoid Synthesis
Introduction
(+)-Apoverbenone, a chiral bicyclic enone derived from the monoterpene (+)-α-pinene, has emerged as a valuable and versatile starting material in the enantioselective synthesis of cannabinoids. Its rigid bicyclo[3.1.1]heptane framework provides excellent stereocontrol in key bond-forming reactions, enabling the synthesis of cannabinoids with specific, predetermined stereochemistry. This is of paramount importance in drug development, as the pharmacological activity of cannabinoids is often highly dependent on their stereoisomeric form. This application note details the synthetic strategies employing this compound for the preparation of key cannabinoid precursors, including experimental protocols and characterization data. The primary synthetic routes discussed are the Lewis acid-catalyzed Michael addition and the organocuprate-mediated 1,4-conjugate addition of resorcinol (B1680541) derivatives to this compound.
Key Synthetic Strategies
The core of the synthetic approach involves the stereoselective 1,4-addition of a suitably substituted resorcinol to the α,β-unsaturated ketone of this compound. This reaction establishes a crucial carbon-carbon bond and sets the stereochemistry at the benzylic position of the future cannabinoid scaffold.
Lewis Acid-Catalyzed Michael Addition
This method utilizes a Lewis acid, such as aluminum chloride (AlCl₃), to activate the enone of this compound, facilitating the nucleophilic attack of the resorcinol derivative. The reaction proceeds with a high degree of stereoselectivity, yielding the desired Michael adduct.
Organocuprate Conjugate Addition
In this approach, an organocuprate reagent is prepared from the resorcinol derivative. This "softer" nucleophile adds efficiently to the enone in a 1,4-fashion. This method is also highly stereoselective and has been successfully employed in the synthesis of various THC precursors.
Experimental Protocols
Protocol 1: Synthesis of (6aR,10aR)-6,6a,7,8,10,10a-Hexahydro-1-hydroxy-6,6-dimethyl-3-pentyl-9H-dibenzo[b,d]pyran-9-one via Michael Addition
This protocol describes the synthesis of a key tricyclic ketone intermediate, a precursor to various cannabinoids, including analogs of nabilone (B1677615).
Materials:
-
This compound
-
Olivetol (B132274) (5-pentylresorcinol)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Nitromethane (B149229) (CH₃NO₂)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
In a round-bottom flask dried under argon, dissolve this compound (1.0 eq) and olivetol (1.2 eq) in a 2:1 mixture of anhydrous dichloromethane and anhydrous nitromethane at 0 °C.
-
To this stirred solution, add fresh anhydrous aluminum chloride (1.0 eq) in small portions, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 3.5 days.
-
Quench the reaction by pouring it onto crushed ice.
-
Add diethyl ether to the mixture and transfer to a separatory funnel.
-
Separate the organic phase, and extract the aqueous phase with diethyl ether.
-
Combine the organic phases and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure (6aR,10aR)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl-3-pentyl-9H-dibenzo[b,d]pyran-9-one.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 67% | [1] |
Protocol 2: Synthesis of a THC Precursor via Organocuprate Addition (General Outline)
This protocol outlines the general steps for the synthesis of a THC precursor using an organocuprate addition, as demonstrated in the work of Tius and Kannangara.
Materials:
-
Ethoxyethyl-protected olivetol
-
n-Butyllithium
-
Copper(I) iodide
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Reagents for enol triflate formation (e.g., triflic anhydride, a non-nucleophilic base)
-
Boron trifluoride etherate (BF₃·OEt₂)
Procedure:
-
Preparation of the Lithiocuprate:
-
Prepare the lithium salt of ethoxyethyl-protected olivetol by reacting it with n-butyllithium in anhydrous THF at low temperature.
-
Add copper(I) iodide to the lithium salt solution to form the corresponding olivetolic lithiocuprate.
-
-
Conjugate Addition:
-
Add this compound to the solution of the lithiocuprate at low temperature.
-
Allow the reaction to proceed to form the ketone intermediate resulting from the 1,4-addition.
-
-
Formation of Enol Ether:
-
Convert the resulting ketone intermediate into an enol triflate.
-
Deprotect the ethoxyethyl group to yield the enol ether precursor.
-
-
Cyclization:
-
Treat the enol ether with boron trifluoride etherate to induce cyclization and form the C-ring-modified THC precursor.
-
Data Presentation
Table 1: Quantitative Data for the Michael Addition of Olivetol to this compound
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time | Temperature | Product | Yield |
| This compound | Olivetol | AlCl₃ | CH₂Cl₂/CH₃NO₂ (2:1) | 3.5 days | 0 °C | (6aR,10aR)-6,6a,7,8,10,10a-Hexahydro-1-hydroxy-6,6-dimethyl-3-pentyl-9H-dibenzo[b,d]pyran-9-one | 67% |
Table 2: Physical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| This compound | C₁₀H₁₄O | 150.22 | - | 52-55 @ 4 mmHg |
| Nabilone | C₂₄H₃₆O₃ | 372.54 | - | - |
| (6aR,10aR)-6,6a,7,8,10,10a-Hexahydro-1-hydroxy-6,6-dimethyl-3-pentyl-9H-dibenzo[b,d]pyran-9-one | C₂₁H₂₈O₃ | 328.45 | - | - |
Visualizations
Caption: Synthetic workflow for cannabinoids from this compound.
Caption: Signaling pathway of the Michael Addition reaction.
Conclusion
This compound serves as an excellent chiral building block for the enantioselective synthesis of cannabinoids. The stereoselective Michael addition and organocuprate addition reactions provide reliable methods for constructing the core cannabinoid skeleton with high fidelity. The detailed protocols and data presented herein offer a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of novel cannabinoid analogs for pharmacological evaluation. The ability to control stereochemistry is a critical advantage offered by this synthetic approach, paving the way for the development of more potent and selective cannabinoid-based therapeutics.
References
Asymmetric Synthesis Using (+)-Apoverbenone as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (+)-apoverbenone as a chiral auxiliary in asymmetric synthesis. This compound, a chiral bicyclic enone readily available from the chiral pool, serves as a versatile starting material for the stereoselective synthesis of complex molecules. Its rigid bicyclo[3.1.1]heptane framework provides excellent facial shielding, enabling high levels of stereocontrol in various chemical transformations.
Overview of Applications
This compound is primarily utilized as a chiral dienophile in Diels-Alder reactions and as a chiral Michael acceptor in conjugate additions. These applications leverage the steric hindrance provided by the gem-dimethyl group and the overall rigid conformation of the molecule to direct the approach of incoming reagents, leading to the formation of new stereocenters with high diastereoselectivity.
Key Applications:
-
Asymmetric Diels-Alder Reactions: Formation of chiral cyclohexene (B86901) derivatives.
-
Asymmetric Conjugate Additions: Stereoselective formation of carbon-carbon bonds at the β-position of the enone. This has been notably applied in the synthesis of cannabinoids.
Asymmetric Diels-Alder Reactions
This compound acts as a chiral dienophile in Lewis acid-catalyzed Diels-Alder reactions, affording chiral tricyclic adducts with good to excellent diastereoselectivity. The stereochemical outcome is influenced by the nature of the diene and the reaction conditions.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Dienes
This protocol describes the general procedure for the aluminum chloride (AlCl₃)-catalyzed Diels-Alder reaction between this compound and various dienes.
Materials:
-
This compound
-
Diene (e.g., isoprene, 2,3-dimethyl-1,3-butadiene, (E)-piperylene, cyclopentadiene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Toluene (B28343)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (e.g., oven-dried flasks, condenser, dropping funnel)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
To a stirred solution of this compound in dry toluene under an inert atmosphere at -55 °C, add a solution of anhydrous aluminum chloride in dry toluene dropwise.
-
After stirring for 15 minutes, add a solution of the diene in dry toluene dropwise over a period of 30 minutes.
-
Maintain the reaction mixture at -55 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at -55 °C.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the diastereomeric ratio by NMR analysis.
Data Presentation: Diastereoselectivity in Diels-Alder Reactions of this compound[1]
| Diene | Major Product(s) | Yield (%) | Diastereomeric Ratio (syn:anti) | Endo:Exo Ratio |
| Isoprene | anti-adduct | 70 | 1:6 | - |
| 2,3-Dimethyl-1,3-butadiene | syn- and anti-adducts | 75 | 1:2.3 | - |
| (E)-Piperylene | syn- and anti-adducts | 65 | 1:1 | - |
| Cyclopentadiene | anti-endo adduct | 72 | - | predominantly endo |
Note: The syn/anti nomenclature refers to the facial selectivity of the diene addition with respect to the gem-dimethyl bridge.
Visualization of the Diels-Alder Reaction Workflow
Application Notes and Protocols for the Reaction of (+)-Apoverbenone with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Apoverbenone is a valuable chiral building block in organic synthesis, particularly recognized for its utility in the construction of complex molecular architectures such as cannabinoids. Its α,β-unsaturated ketone functionality allows for stereoselective carbon-carbon bond formation through reactions with organometallic reagents. This document provides detailed application notes and experimental protocols for the reaction of this compound with various organometallic reagents, including organocuprates, Grignard reagents, and organolithium reagents. The regioselectivity of these additions, favoring either 1,4- (conjugate) or 1,2-addition, is a critical aspect that can be controlled by the choice of reagent and reaction conditions.
Data Presentation
The following table summarizes the quantitative data for the reaction of this compound with different classes of organometallic reagents.
| Organometallic Reagent | Type of Addition | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |
| Higher-Order Organocuprate | 1,4-Conjugate Addition | 9-Ketocannabinoid Intermediate | 55 (overall) | Not Reported | Not Reported | [1] |
| Grignard Reagents (with Cu catalyst) | Predominantly 1,4-Conjugate Addition | β-Substituted Ketone | Variable | Variable | Up to 96 (on other cyclic enones) | [2] |
| Organolithium Reagents | Predominantly 1,2-Addition | Tertiary Allylic Alcohol | Variable | Variable | Variable |
Reaction Pathways and Experimental Workflows
The choice of organometallic reagent dictates the reaction pathway, primarily between 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon of the enone system.
Caption: Reaction pathways for organometallic addition to this compound.
The general experimental workflow for these reactions involves the preparation of the organometallic reagent, its reaction with this compound under controlled temperature and inert atmosphere, followed by quenching and purification.
Caption: General experimental workflow for the reaction.
Experimental Protocols
Protocol 1: Conjugate Addition of a Higher-Order Organocuprate for Cannabinoid Synthesis
This protocol is based on a reported synthesis of a 9-ketocannabinoid intermediate.[1]
Materials:
-
Ethoxyethyl-protected olivetol (B132274)
-
n-Butyllithium (n-BuLi) in hexanes
-
Copper(I) cyanide (CuCN)
-
N-Lithioimidazole (prepared from imidazole (B134444) and n-BuLi)
-
This compound
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
Preparation of the Higher-Order Cuprate (B13416276):
-
In a flame-dried flask under an argon atmosphere, dissolve ethoxyethyl-protected olivetol in anhydrous THF.
-
Cool the solution to -78 °C and add a solution of n-BuLi in hexanes dropwise to effect lithiation at the 2-position.
-
In a separate flask, prepare a solution of the cyanocuprate by reacting N-lithioimidazole with CuCN in anhydrous THF.
-
Transfer the 2-lithio-olivetol solution to the cyanocuprate solution at -78 °C to form the higher-order cuprate reagent.
-
-
Conjugate Addition:
-
In a separate flame-dried flask under argon, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add boron trifluoride etherate (BF₃·OEt₂) to the this compound solution.
-
Slowly add the freshly prepared higher-order cuprate solution to the apoverbenone solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the 9-ketocannabinoid intermediate.
-
Protocol 2: Copper-Catalyzed Conjugate Addition of a Grignard Reagent (General Procedure)
This protocol is a general guideline adapted from procedures for copper-catalyzed Grignard additions to other cyclic enones.[2]
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Copper(I) salt (e.g., CuI, CuBr·SMe₂, or CuCN)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Catalyst Preparation:
-
In a flame-dried flask under an argon atmosphere, suspend the copper(I) salt in anhydrous THF or Et₂O.
-
Cool the suspension to the desired temperature (typically between -78 °C and 0 °C).
-
-
Reaction:
-
Add the Grignard reagent solution dropwise to the copper salt suspension.
-
Stir the mixture for a short period to allow for the formation of the organocopper species.
-
Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir at the same temperature until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by pouring it into a cold, saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting β-substituted ketone by flash column chromatography.
-
Protocol 3: 1,2-Addition of an Organolithium Reagent (General Procedure)
This is a general protocol for the 1,2-addition of organolithium reagents to α,β-unsaturated ketones.
Materials:
-
This compound
-
Organolithium reagent (e.g., Methyllithium in Et₂O)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction:
-
In a flame-dried flask under an argon atmosphere, dissolve this compound in anhydrous THF or Et₂O.
-
Cool the solution to -78 °C.
-
Add the organolithium reagent dropwise to the solution.
-
Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tertiary allylic alcohol by column chromatography on silica gel.
-
Conclusion
The reaction of this compound with organometallic reagents provides a versatile platform for the synthesis of complex chiral molecules. The regiochemical outcome of the reaction can be effectively controlled by the choice of the organometallic reagent. Organocuprates are the reagents of choice for achieving 1,4-conjugate addition, which is a key step in the synthesis of various cannabinoids. Copper-catalyzed Grignard reactions also favor 1,4-addition and can be performed with high enantioselectivity. In contrast, organolithium reagents typically favor 1,2-addition to the carbonyl group. The provided protocols offer a starting point for researchers to explore and optimize these transformations for their specific synthetic goals.
References
Synthesis of Pharmaceutical Intermediates from (+)-Apoverbenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Apoverbenone, a chiral bicyclic ketone derived from the natural terpene (+)-α-pinene, serves as a versatile and stereochemically defined starting material for the synthesis of a variety of complex molecules. Its rigid framework and defined stereochemistry make it an invaluable chiral building block, particularly in the development of pharmaceutical intermediates where precise control of stereochemistry is paramount for biological activity. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates from this compound, focusing on two powerful synthetic transformations: the Michael addition and the Diels-Alder reaction.
The protocols outlined herein are designed to be readily applicable in a research and development setting, providing clear methodologies and expected outcomes. The quantitative data is summarized for ease of comparison, and logical workflows are visualized to aid in experimental planning.
Application Note 1: Synthesis of a Cannabinoid Precursor via Michael Addition
The conjugate addition of nucleophiles to the α,β-unsaturated ketone of this compound is a powerful method for the creation of new stereocenters with a high degree of facial selectivity. This approach has been notably exploited in the synthesis of cannabinoid precursors, which are key intermediates in the production of therapeutic agents such as Dronabinol (Δ⁹-THC) and its derivatives. The following protocol details the Lewis acid-catalyzed Michael addition of olivetol (B132274) to this compound to yield (6aR,10aR)-hexahydro-1-hydroxy-6,6-dimethyl-3-pentyl-9H-dibenzo[b,d]pyran-9-one, a direct precursor to 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), a major metabolite of THC.
Experimental Protocol: Lewis Acid-Catalyzed Michael Addition of Olivetol to this compound
Objective: To synthesize (6aR,10aR)-hexahydro-1-hydroxy-6,6-dimethyl-3-pentyl-9H-dibenzo[b,d]pyran-9-one.
Materials:
-
This compound
-
Olivetol
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Nitromethane (CH₃NO₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Diethyl Ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and olivetol (0.84 eq) in a 2:1 mixture of anhydrous dichloromethane and anhydrous nitromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add anhydrous aluminum chloride (1.0 eq) in small portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred for an extended period, up to 3.5 days, to ensure completion.[1]
-
Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice.
-
Add diethyl ether to the mixture and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with additional diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 67-72% | [1] |
| Stereochemistry | (6aR,10aR) | Inferred from starting material |
Synthesis Workflow
References
Application Notes and Protocols for (+)-Apoverbenone Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Apoverbenone is a valuable chiral building block in organic synthesis, prized for its rigid bicyclic framework and versatile reactivity.[1] Its enantiomerically pure form serves as a crucial starting material for the stereoselective synthesis of complex natural products and pharmacologically active molecules, including synthetic cannabinoids.[2][3] This document provides detailed application notes and experimental protocols for the setup of key reactions involving this compound, with a focus on its synthesis and its application in the development of therapeutic agents.
Synthesis of this compound
The most prevalent and efficient method for the enantioselective synthesis of this compound is the sulfenylation-dehydrosulfenylation of (+)-nopinone, which is readily available from (-)-β-pinene.[1][4] This two-step process introduces the α,β-unsaturated ketone functionality with high stereocontrol.
Experimental Protocol: Sulfenylation-Dehydrosulfenylation of (+)-Nopinone
This protocol is adapted from established methodologies for the synthesis of α,β-unsaturated ketones.
Step 1: Sulfenylation of (+)-Nopinone
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (+)-nopinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Base Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise via the dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Sulfenylation: To the enolate solution, add diphenyl disulfide (1.1 eq) dissolved in anhydrous THF. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the α-phenylthionopinone intermediate.
Step 2: Oxidative Elimination to this compound
-
Oxidation: Dissolve the purified α-phenylthionopinone (1.0 eq) in dichloromethane (B109758) (DCM). Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise. Stir the reaction at 0 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Elimination: Dissolve the crude sulfoxide (B87167) in a high-boiling point solvent such as toluene (B28343) and heat to reflux. The syn-elimination of the sulfoxide will occur to form this compound. Monitor the reaction by TLC.
-
Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Sulfenylation | (+)-Nopinone, LDA, Diphenyl disulfide | THF | -78 °C to RT | 85-95% |
| Oxidative Elimination | α-phenylthionopinone, m-CPBA, Toluene | DCM, Toluene | 0 °C to Reflux | >70% |
Table 1: Summary of reagents, conditions, and typical yields for the synthesis of this compound.
Experimental Workflow for this compound Synthesis
References
- 1. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-management.mq.edu.au [research-management.mq.edu.au]
- 3. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Optically Active Apoverbenone and Verbenone from Nopinone by Use of the Sulfenylation-Dehydrosulfenylation Method. Stability and Reactivity Attributable to Absolute Configuration at the Sulfur Atom in Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling Up the Synthesis of (+)-Apoverbenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Apoverbenone is a valuable chiral building block in organic synthesis, notable for its role as a precursor to various complex molecules. Its efficient and scalable synthesis is of significant interest to the chemical and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the synthesis of this compound on a larger scale. Two primary synthetic routes are presented: the sulfenylation-dehydrosulfenylation of (+)-nopinone and the dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one. This guide includes detailed methodologies, data presentation in tabular format for easy comparison, and visualizations of the experimental workflows.
Introduction
The bicyclic ketone this compound serves as a crucial intermediate in the enantioselective synthesis of various natural products and pharmaceutical agents. The demand for efficient and scalable methods for its production is driven by its utility as a chiral starting material. This document outlines two effective methods for the synthesis of this compound, providing detailed protocols suitable for laboratory and pilot-plant scale-up.
Method 1: Sulfenylation-Dehydrosulfenylation of (+)-Nopinone
This is the most common and efficient method for preparing optically pure this compound.[1] The process involves two main steps: the sulfenylation of (+)-nopinone followed by oxidative elimination.
Reaction Scheme:
Caption: Sulfenylation-dehydrosulfenylation of (+)-Nopinone.
Experimental Protocol
Step 1: Synthesis of 3-(Phenylthio)nopinone
-
To a stirred solution of (+)-nopinone (1.0 eq) in dry tetrahydrofuran (B95107) (THF, approx. 5 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (B128534) (1.2 eq) at 0 °C.
-
Slowly add a solution of benzenesulfenyl chloride (PhSCl, 1.1 eq) in dry THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude 3-(phenylthio)nopinone.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).
Step 2: Oxidation to 3-(Phenylsulfinyl)nopinone
-
Dissolve the purified 3-(phenylthio)nopinone (1.0 eq) in a mixture of methanol (B129727) and water (e.g., 10:1 v/v).
-
Cool the solution to 0 °C and add sodium periodate (B1199274) (NaIO₄, 1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the solid precipitate and wash it with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (B109758) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the 3-(phenylsulfinyl)nopinone as a mixture of diastereomers. This mixture can be used directly in the next step without further purification.
Step 3: Thermal Elimination to this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 3-(phenylsulfinyl)nopinone (1.0 eq) in toluene (approx. 0.2 M).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Heat the mixture to 120 °C and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Wash the solid with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Data Presentation
| Step | Reactants | Scale (Starting Material) | Solvent | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | (+)-Nopinone | 10 g | THF | Et₃N, PhSCl | 0 to RT | 12-16 | 90-95 | >95 (after chromatography) |
| 2 | 3-(Phenylthio)nopinone | 9 g | MeOH/H₂O | NaIO₄ | 0 to RT | 4-6 | 95-99 | >95 |
| 3 | 3-(Phenylsulfinyl)nopinone | 8.5 g | Toluene | K₂CO₃ | 120 | 2-4 | 85-93 | >98 (after distillation) |
| Overall | (+)-Nopinone | 10 g | ~72-87 | >98 |
Method 2: Dehydrobromination of 3-Bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one
This alternative method involves the preparation of a bromo-ketone intermediate followed by an elimination reaction. While potentially having a lower overall yield, it offers a different synthetic approach that may be advantageous in certain situations.
Reaction Scheme:
Caption: Dehydrobromination of 3-Bromo-nopinone.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one
-
To a solution of (+)-nopinone (1.0 eq) in glacial acetic acid (approx. 3 M), add a catalytic amount of hydrobromic acid (HBr, 48% aqueous solution).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (Br₂, 1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into a large volume of ice-water.
-
Extract the product with diethyl ether or dichloromethane (3 x).
-
Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude bromo-ketone.
-
The crude product can be purified by recrystallization or used directly in the next step.
Step 2: Dehydrobromination to this compound
-
To a solution of the crude 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO, approx. 1 M), add lithium bromide (LiBr, 1.5 eq) and lithium carbonate (Li₂CO₃, 1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation to yield the pure product. A yield of around 62% for this step has been reported.
Data Presentation
| Step | Reactants | Scale (Starting Material) | Solvent | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | (+)-Nopinone | 10 g | Acetic Acid | Br₂, HBr | 0 to RT | 2-3 | 75-85 | >90 (crude) |
| 2 | 3-Bromo-nopinone | 14 g | DMSO | LiBr, Li₂CO₃ | 100-120 | 4-6 | ~62 | >98 (after distillation) |
| Overall | (+)-Nopinone | 10 g | ~46-53 | >98 |
Characterization Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.21 (d, J=5.6 Hz, 1H), 5.48 (d, J=5.6 Hz, 1H), 2.75-2.68 (m, 1H), 2.55-2.45 (m, 2H), 2.20 (d, J=5.6 Hz, 1H), 1.35 (s, 3H), 0.85 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 205.1, 148.5, 118.2, 57.1, 41.0, 39.2, 38.5, 26.2, 21.3 |
| IR (neat) | ν 2927, 1685, 1618, 1385, 1188 cm⁻¹ |
| Optical Rotation | [α]²⁰_D +319° (c 1.0, CHCl₃) |
Workflow Visualization
Caption: Overall workflow for the synthesis of this compound.
Conclusion
Both the sulfenylation-dehydrosulfenylation and the dehydrobromination methods provide viable routes for the synthesis of this compound. The sulfenylation-dehydrosulfenylation route generally offers higher overall yields and is the preferred method for producing highly pure material. The dehydrobromination route, while offering a lower yield, utilizes different reagents and may be a suitable alternative depending on resource availability and specific process requirements. The detailed protocols and comparative data provided in this document should enable researchers to effectively scale up the synthesis of this important chiral intermediate for applications in drug discovery and development.
References
Application Notes and Protocols for Functional Group Transformations of (+)-Apoverbenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key functional group transformations of (+)-apoverbenone, a versatile chiral building block. The protocols outlined below are intended to serve as a guide for the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.
Synthesis of this compound from (+)-Nopinone
The preparation of optically pure this compound is a crucial first step for its use in stereoselective synthesis. A common and efficient method involves the sulfenylation-dehydrosulfenylation of (+)-nopinone.
Experimental Protocol: Sulfenylation-Dehydrosulfenylation of (+)-Nopinone[1][2]
Step 1: Phenylsulfenylation of (+)-Nopinone
-
To a solution of (+)-nopinone (1.0 eq) in an appropriate solvent such as tetrahydrofuran (B95107) (THF), add a strong base like lithium diisopropylamide (LDA) at -78 °C to generate the enolate.
-
Slowly add a solution of diphenyl disulfide (1.1 eq) in THF to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the 3-(phenylthio)nopinone intermediate.
Step 2: Oxidation to Sulfoxide (B87167)
-
Dissolve the 3-(phenylthio)nopinone (1.0 eq) in a mixture of methanol (B129727) and water.
-
Add sodium periodate (B1199274) (NaIO₄) (1.1 eq) to the solution and stir at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude sulfoxide. This often results in a mixture of diastereomers.[1][2]
Step 3: Dehydrosulfenylation (Thermal Elimination)
-
Dissolve the purified sulfoxide in a high-boiling solvent such as toluene (B28343) or xylene.
-
Heat the solution to reflux. The elimination of phenylsulfenic acid occurs to form the α,β-unsaturated ketone, this compound.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Quantitative Data:
| Starting Material | Product | Reagents | Overall Yield | Reference |
| (+)-Nopinone | This compound | 1. LDA, Ph₂S₂; 2. NaIO₄; 3. Toluene, reflux | ~63% | [2] |
Experimental Workflow
Caption: Synthesis of this compound.
Diels-Alder Reactions
This compound is an excellent dienophile in Diels-Alder reactions, allowing for the stereoselective synthesis of complex polycyclic structures. The rigid bicyclic framework of apoverbenone leads to high facial selectivity.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene (B109036)
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in dry toluene.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ethylaluminum dichloride (EtAlCl₂), at a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of isoprene (1.2-2.0 eq) in dry toluene.
-
Stir the reaction mixture at the specified temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting cycloadducts by column chromatography on silica gel.
Quantitative Data for Diels-Alder Reactions:
| Diene | Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Isoprene | AlCl₃ | 55 | 70 | 6:1 (anti-adduct favored) | |
| Cyclopentadiene | AlCl₃ | 55 | 72 | >99:1 (anti-endo adduct) |
Experimental Workflow for Diels-Alder Reaction
Caption: Diels-Alder Reaction Workflow.
Synthesis of Cannabinoid Precursors via Conjugate Addition
This compound serves as a key starting material for the enantioselective synthesis of cannabinoids. The core strategy involves a conjugate addition of an appropriate aryl nucleophile to the enone system of apoverbenone.
Experimental Protocol: Cuprate Addition for Cannabinoid Synthesis[3]
Step 1: Preparation of the Organocuprate Reagent
-
Prepare the desired aryl lithium or Grignard reagent from the corresponding aryl halide (e.g., 5-pentyl-1,3-dimethoxybenzene bromide).
-
In a separate flask under an inert atmosphere, suspend copper(I) iodide (CuI) in anhydrous THF at a low temperature (e.g., -78 °C).
-
Slowly add the organolithium or Grignard reagent (2.0 eq) to the CuI suspension to form the lithium diarylcuprate.
Step 2: Conjugate Addition to this compound
-
Cool a solution of this compound (1.0 eq) in anhydrous THF to -78 °C.
-
Slowly add the freshly prepared organocuprate solution to the apoverbenone solution via cannula.
-
Stir the reaction mixture at low temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ketone intermediate by column chromatography. This intermediate can then be further elaborated to various cannabinoid structures.[3]
Quantitative Data:
| Aryl Nucleophile | Product Type | Yield (%) | Stereoselectivity | Reference |
| Olivetol dimethyl ether cuprate | (-)-trans-CBD dimethyl ether precursor | 78 | High | [3] |
| [¹³C₄]-Olivetol | [¹³C₄]-Δ⁹-THC-COOH precursor | 72 (Michael addition) | Stereoselective | [4][5] |
Logical Relationship in Cannabinoid Synthesis
Caption: Cannabinoid Synthesis Logic.
Synthesis and Biological Activity of Verbenone (B1202108) Oxime Esters
The carbonyl group of verbenone (a close derivative of apoverbenone) can be transformed into an oxime, which can be further esterified to produce derivatives with interesting biological activities, such as antifungal and herbicidal properties.[6][7][8]
Experimental Protocol: Synthesis of (E)- and (Z)-Verbenone Oxime Esters[6]
Step 1: Oximation of Verbenone
-
To a solution of verbenone (1.0 eq) in ethanol, add a solution of hydroxylamine (B1172632) hydrochloride (1.2 eq) in water.
-
Reflux the reaction mixture for 4 hours.
-
Remove the solvent under vacuum and dissolve the residue in dichloromethane.
-
Wash the organic layer with deionized water and purify by silica gel column chromatography to separate the (Z)- and (E)-verbenone oxime isomers.
Step 2: Esterification of Verbenone Oximes
-
Under an anhydrous atmosphere, dissolve the separated (Z)- or (E)-verbenone oxime (1.0 eq) in dichloromethane.
-
Add triethylamine (B128534) (a few drops) and cool the solution in an ice-water bath.
-
Slowly add the desired acyl chloride (1.1 eq).
-
Monitor the reaction by TLC. Upon completion, add deionized water to quench the reaction.
-
Separate the organic layer, wash with deionized water, and concentrate in vacuo. The crude product can be purified by column chromatography.
Quantitative Data for Antifungal Activity of a Verbenone Oxime Ester Derivative:
| Compound | Fungus | Concentration (µg/mL) | Growth Inhibition (%) | Reference |
| (E)-4n (R = β-pyridyl) | Alternaria solani | 50 | 92.2 | [7][8] |
| (E)-4n (R = β-pyridyl) | Physalospora piricola | 50 | 80.0 | [7][8] |
| (E)-4n (R = β-pyridyl) | Cercospora arachidicola | 50 | 76.3 | [7][8] |
| Chlorothalonil (Control) | Alternaria solani | 50 | 96.1 | [7][8] |
Antifungal Mechanism of Action of Monoterpenes
The antifungal activity of monoterpenes and their derivatives is often attributed to their ability to disrupt the fungal cell membrane.[9][10][11][12] This leads to increased membrane permeability, loss of intracellular components, and ultimately, cell death. Some terpenoids also induce the production of intracellular reactive oxygen species (iROS), leading to oxidative stress and cellular damage.[11][12]
Caption: Antifungal Signaling Pathway.
Neuroprotective Effects of Verbenone Derivatives
Derivatives of verbenone have been shown to possess neuroprotective properties. These effects are often linked to their antioxidant and anti-inflammatory activities, as well as their ability to modulate key signaling pathways involved in neuronal survival.[13]
Signaling Pathways in Terpenoid-Mediated Neuroprotection
Terpenoids can exert neuroprotective effects through various mechanisms, including the modulation of the PI3K/Akt signaling pathway, which is crucial for neuronal survival and proliferation.[13] They can also inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, thereby reducing oxidative stress.[6] Furthermore, some terpenoids can regulate the GABA system and reduce neuroinflammation.[6]
Caption: Neuroprotective Signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]
- 4. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective prospectives of triterpenoids [explorationpub.com]
- 8. Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Mechanism of Antifungal Action of Monoterpene Isoespintanol against Clinical Isolates of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Antifungal Action of Monoterpene Isoespintanol against Clinical Isolates of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Published Data Precludes Detailed Application Notes on Lewis Acid Catalyzed Reactions of (+)-Apoverbenone
Despite a comprehensive search of available scientific literature, no specific data or established protocols were found for Lewis acid-catalyzed reactions of (+)-Apoverbenone. This prevents the creation of the requested detailed Application Notes and Protocols for this specific topic.
While the principles of Lewis acid catalysis in organic synthesis are well-established for a variety of reactions, including the Diels-Alder, ene, and Nazarov cyclization reactions, the application of these methods to this compound has not been reported in the reviewed literature. General information regarding these reaction types is available but does not provide the specific quantitative data, experimental methodologies, or reaction diagrams necessary to generate the detailed and specific content requested by researchers, scientists, and drug development professionals for this particular starting material.
Our extensive searches aimed to identify studies detailing the use of various Lewis acids with this compound, the resulting products, reaction conditions, yields, and stereoselectivity. However, these searches did not yield any publications containing the required experimental details. Without such foundational research, the development of reliable and reproducible protocols is not possible.
For the benefit of researchers interested in this area, we provide a general overview of the types of reactions that could potentially be explored with this compound in the presence of Lewis acids, based on the reactivity of similar alpha,beta-unsaturated ketones.
Potential, Unexplored Lewis Acid-Catalyzed Reactions of this compound:
-
Diels-Alder Reaction: As a dienophile, this compound could potentially react with various dienes in the presence of a Lewis acid catalyst. The catalyst would be expected to lower the LUMO of apoverbenone, thereby accelerating the reaction and influencing the stereochemical outcome.
-
Ene Reaction: The carbonyl group of this compound, activated by a Lewis acid, could undergo an ene reaction with an appropriate ene donor. This would lead to the formation of a new carbon-carbon bond and a hydroxyl group.
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Nazarov Cyclization: Derivatives of this compound, if transformed into divinyl ketones, could potentially undergo a Lewis acid-catalyzed Nazarov cyclization to form cyclopentenone-containing products.
It is important to reiterate that these are hypothetical applications based on established reactivity patterns. The specific conditions, catalyst selection, and resulting product distributions for the reactions of this compound would need to be determined experimentally.
We encourage researchers with an interest in the synthetic utility of this compound to explore these possibilities. Such studies would be a valuable contribution to the field of synthetic organic chemistry. However, at present, the lack of published data prevents the compilation of the detailed Application Notes and Protocols as originally requested.
Troubleshooting & Optimization
Technical Support Center: Optimizing (+)-Apoverbenone Synthesis
Welcome to the technical support center for the synthesis of (+)-Apoverbenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help optimize experimental yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound start from (+)-nopinone, which is readily available from (-)-β-pinene. The two primary strategies are:
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Sulfenylation-dehydrosulfenylation: This two-step process involves the introduction of a phenylthio group at the α-position to the carbonyl, followed by oxidation to a sulfoxide (B87167) and subsequent thermal elimination to form the α,β-unsaturated ketone.
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Direct Dehydrogenation: This method typically employs a palladium-based catalyst to directly convert the saturated ketone, (+)-nopinone, into the α,β-unsaturated enone, this compound.
Q2: My overall yield is low. Which steps are most critical to investigate?
A2: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more reactions. For this compound synthesis, the most critical steps to scrutinize are:
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The Pummerer Rearrangement: In the sulfenylation-dehydrosulfenylation pathway, this is a common side reaction that can significantly reduce the yield.[1]
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Catalyst Activity in Dehydrogenation: The efficiency of the dehydrogenation catalyst is paramount. Catalyst deactivation or suboptimal reaction conditions can lead to poor conversion rates.
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Purification: Product loss during purification steps, such as column chromatography or distillation, can substantially impact the final yield.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction progress. TLC can provide a quick qualitative assessment of the consumption of starting material and the formation of the product. GC-MS offers a more detailed analysis, allowing for the identification of the product and any side products, as well as quantification of the conversion.
Troubleshooting Guides
Low Yield in Sulfenylation-Dehydrosulfenylation
Issue: The final yield of this compound is significantly lower than expected.
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Potential Cause 1: Pummerer Rearrangement.
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Explanation: The Pummerer rearrangement is a common side reaction of sulfoxides, especially in the presence of acidic impurities, leading to the formation of α-acyloxythioethers instead of the desired enone.[1]
-
Recommended Solution:
-
Purify the Sulfoxide Intermediate: It is crucial to purify the intermediate sulfoxide before the thermal elimination step to remove any acidic contaminants.[2]
-
Control Reaction Temperature: The thermal elimination should be carried out at the lowest effective temperature to minimize side reactions.
-
-
-
Potential Cause 2: Incomplete Elimination.
-
Explanation: The thermal syn-elimination of the sulfoxide may not have gone to completion.
-
Recommended Solution:
-
Optimize Reaction Time and Temperature: Increase the reaction time or modestly increase the temperature for the elimination step. Monitor the reaction by TLC or GC-MS to determine the optimal conditions.
-
-
Low Yield in Dehydrogenation
Issue: Poor conversion of (+)-nopinone to this compound.
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Potential Cause 1: Inactive Catalyst.
-
Explanation: The palladium catalyst may be old, of poor quality, or have become deactivated.
-
Recommended Solution:
-
Use Fresh Catalyst: Employ fresh, high-quality palladium catalyst for the reaction.
-
Proper Storage: Ensure the catalyst is stored under an inert atmosphere to prevent oxidation.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions.
-
Explanation: The reaction temperature, time, solvent, or base may not be optimal for the specific catalyst and substrate.
-
Recommended Solution:
-
Screen Reaction Parameters: Systematically vary the temperature, reaction time, and choice of solvent and base to identify the optimal conditions. Refer to the data in Table 2 for guidance.
-
-
Product Purity Issues
Issue: The final product is contaminated with impurities.
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Potential Cause 1: Incomplete Reaction.
-
Explanation: Unreacted starting material or intermediates are present in the final product.
-
Recommended Solution:
-
Monitor for Completion: Ensure the reaction has gone to completion using TLC or GC-MS before workup.
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Optimize Reaction Conditions: Adjust reaction time or temperature to drive the reaction to completion.
-
-
-
Potential Cause 2: Formation of Side Products.
-
Explanation: Side reactions, such as the Pummerer rearrangement or over-oxidation, have occurred.
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Recommended Solution:
-
Address Root Cause: Refer to the troubleshooting sections for low yield to minimize the formation of side products.
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Optimize Purification: Develop a more effective purification protocol, such as optimizing the mobile phase for column chromatography, to separate the desired product from impurities.
-
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Sulfenylation-Dehydrosulfenylation | (+)-Nopinone, Phenylsulfenyl chloride, Oxidizing agent (e.g., m-CPBA) | ~70% | High yield, well-established | Two-step process, potential for Pummerer rearrangement |
| Direct Dehydrogenation | (+)-Nopinone, Palladium catalyst (e.g., Pd/C), Oxidant | 40-70% | Single step, atom-economical | Catalyst-dependent, potential for over-oxidation |
Table 2: Comparison of Catalysts for the Dehydrogenation of (+)-Nopinone
| Catalyst | Support | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)2/O2 | None | p-TsOH | Toluene (B28343) | 80 | 24 | 45 |
| Pd/C | Carbon | K2CO3 | DMA | 150 | 36 | ~50% |
| Allyl-palladium | None | Zn(TMP)2 | Toluene | 23 | 12 | 70[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sulfenylation-Dehydrosulfenylation
Step 1: Sulfenylation of (+)-Nopinone
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Under an inert atmosphere (e.g., argon or nitrogen), dissolve (+)-nopinone in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) in THF dropwise to the cooled solution and stir for 30 minutes to form the enolate.
-
Add a solution of phenylsulfenyl chloride in THF dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the α-phenylthionopinone.
Step 2: Oxidation and Dehydrosulfenylation
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Dissolve the purified α-phenylthionopinone in dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C.
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Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise and stir at 0 °C for 1 hour.
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Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude sulfoxide.
-
Crucially, purify the crude sulfoxide by column chromatography to remove any acidic impurities.
-
Dissolve the purified sulfoxide in a high-boiling point solvent such as toluene and heat to reflux.
-
Monitor the elimination reaction by TLC.
-
Once complete, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography.
Protocol 2: Synthesis of this compound via Direct Dehydrogenation
-
To a reaction vessel, add (+)-nopinone, the palladium catalyst (e.g., 5 mol% Pd/C), and a suitable solvent (e.g., toluene or DMA).
-
Add the appropriate base or additive (e.g., K2CO3 or Zn(TMP)2).[1][3]
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C for Pd/C in DMA) under an inert atmosphere.[3]
-
Stir the reaction for the required time, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Purification of this compound by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexanes.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (B1210297) (e.g., from 0% to 10% ethyl acetate in hexanes).[4][5]
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the Sulfenylation-Dehydrosulfenylation Synthesis of this compound.
Caption: Workflow for the Direct Dehydrogenation Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
- 1. Synthesis of Cyclic Enones by Allyl-Palladium-Catalyzed α,β-Dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Optically Active Apoverbenone and Verbenone from Nopinone by Use of the Sulfenylation-Dehydrosulfenylation Method. Stability and Reactivity Attributable to Absolute Configuration at the Sulfur Atom in Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Purification [chem.rochester.edu]
Preventing Pummerer side reaction in (+)-Apoverbenone synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (+)-Apoverbenone, with a specific focus on preventing the undesired Pummerer side reaction.
Troubleshooting Guide: Pummerer Side Reaction
The synthesis of this compound from (+)-nopinone via the sulfenylation-dehydrosulfenylation route is a widely used method. However, a common challenge is the formation of the Pummerer rearrangement byproduct, 3-(phenylthio)verbenone, during the thermal elimination of the 3-(phenylsulfinyl)nopinone intermediate. This side reaction is primarily caused by the presence of acidic impurities.
Issue: Formation of an Impurity with a Molecular Weight Corresponding to 3-(phenylthio)verbenone
Symptoms:
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NMR or GC-MS analysis of the crude product shows a significant peak corresponding to the Pummerer byproduct.
-
The yield of the desired this compound is lower than expected.
-
The crude product may appear as a yellow or brown oil.
Root Cause Analysis and Solutions:
The Pummerer rearrangement is catalyzed by acid. Therefore, the primary strategy to prevent this side reaction is to rigorously exclude acidic contaminants from the reaction mixture, particularly during the thermal elimination step.
Table 1: Troubleshooting Pummerer Side Reaction
| Potential Cause | Recommended Action | Expected Outcome |
| Acidic impurities in the 3-(phenylsulfinyl)nopinone intermediate. | Purify the sulfoxide (B87167) intermediate by flash column chromatography or recrystallization before proceeding to the thermal elimination step. | A significant reduction in the formation of the 3-(phenylthio)verbenone byproduct and an increased yield of this compound. |
| Use of m-CPBA as the oxidant for the sulfide (B99878), which can leave acidic residues. | Use sodium periodate (B1199274) (NaIO₄) as the oxidant instead of m-CPBA to avoid the introduction of acidic byproducts. | A cleaner reaction profile with minimized acid-catalyzed side reactions. |
| Residual acid from the workup of the sulfenylation step. | Ensure thorough washing of the organic extracts with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine until neutral. | Removal of any residual acid that could catalyze the Pummerer rearrangement. |
| High temperature during the thermal elimination step. | Optimize the temperature for the syn-elimination. While heat is required, excessive temperatures can promote the Pummerer rearrangement. | Favor the desired syn-elimination pathway over the Pummerer rearrangement. |
Frequently Asked Questions (FAQs)
Q1: What is the Pummerer rearrangement and why does it occur during this compound synthesis?
A1: The Pummerer rearrangement is a reaction of a sulfoxide with an acid or an activating agent (like acetic anhydride) that results in the formation of an α-acyloxy thioether. In the context of this compound synthesis, the 3-(phenylsulfinyl)nopinone intermediate, in the presence of acidic impurities, can undergo a Pummerer-type reaction to form 3-(phenylthio)verbenone instead of the desired syn-elimination to yield this compound.
Q2: How can I purify the 3-(phenylsulfinyl)nopinone intermediate to prevent the Pummerer side reaction?
A2: Purification of the diastereomeric mixture of 3-(phenylsulfinyl)nopinone is crucial. Two effective methods are:
-
Flash Column Chromatography: Use silica (B1680970) gel as the stationary phase. A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity). Monitor the separation by TLC.
-
Recrystallization: Since the oxidation of the sulfide produces a mixture of diastereomers, diastereomeric recrystallization can be an effective purification method. Experiment with different solvent systems, such as ethanol (B145695)/water or ethyl acetate/hexanes, to find conditions that allow for the selective crystallization of the sulfoxide, leaving impurities in the mother liquor.
Q3: Are there any alternative synthetic routes to this compound that completely avoid the Pummerer rearrangement?
A3: Yes, a highly effective alternative is the direct dehydrogenation of (+)-nopinone. This method bypasses the need for a sulfoxide intermediate, thus eliminating the possibility of the Pummerer side reaction. A one-step protocol using an allyl-palladium catalyst has been reported to give good yields of this compound.[1]
Q4: What are the typical yields I can expect for this compound with and without purification of the sulfoxide intermediate?
A4: While specific yields can vary depending on the exact reaction conditions, the following table provides a general comparison based on literature reports.[2]
Table 2: Impact of Sulfoxide Purification on Product Yields
| Condition | This compound Yield | 3-(phenylthio)verbenone Yield |
| Without Sulfoxide Purification | Lower (e.g., mixture of products) | Significant byproduct formation |
| With Sulfoxide Purification | Higher (e.g., up to 93% from the purified sulfoxide) | Minimal to no byproduct formation |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sulfenylation-Dehydrosulfenylation with Intermediate Purification
This protocol is based on established methods and emphasizes the crucial purification step to prevent the Pummerer side reaction.[2]
Step 1: Sulfenylation of (+)-Nopinone
-
(Detailed procedure for the reaction of (+)-nopinone with a sulfenylating agent, e.g., diphenyl disulfide in the presence of a base like LDA).
Step 2: Oxidation to 3-(phenylsulfinyl)nopinone
-
To a solution of the sulfide from Step 1 in methanol, add a solution of sodium periodate (NaIO₄) in water portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting sulfide is consumed.
-
Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer thoroughly with water and brine, then dry over anhydrous sodium sulfate.
Step 3: Purification of 3-(phenylsulfinyl)nopinone
-
Method A: Flash Column Chromatography
-
Adsorb the crude sulfoxide onto a small amount of silica gel.
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Load onto a silica gel column packed with hexanes.
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Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Combine the fractions containing the sulfoxide diastereomers and evaporate the solvent under reduced pressure.
-
-
Method B: Recrystallization
-
Dissolve the crude sulfoxide in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
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Slowly add a co-solvent (e.g., water or hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Step 4: Thermal Elimination to this compound
-
Dissolve the purified 3-(phenylsulfinyl)nopinone in a high-boiling solvent such as toluene (B28343) or xylene.
-
Heat the solution to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford pure this compound.
Protocol 2: Alternative Synthesis - Allyl-Palladium-Catalyzed Dehydrogenation of (+)-Nopinone
This protocol provides a direct, one-step route to this compound that avoids the Pummerer side reaction.[1]
-
To a solution of (+)-nopinone in a suitable solvent (e.g., THF), add Zn(TMP)₂ as a base.
-
Add the palladium catalyst (e.g., a palladium(II) precursor) and diethyl allyl phosphate (B84403) as the oxidant.
-
Stir the reaction mixture at room temperature and monitor by GC-MS or TLC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography to obtain this compound.
Visualizations
Workflow for Preventing Pummerer Side Reaction
Caption: Workflow for this compound synthesis highlighting the critical sulfoxide purification step to prevent the Pummerer side reaction.
Logical Relationship: Cause and Effect of Pummerer Rearrangement
References
Technical Support Center: Purification of (+)-Apoverbenone by Chromatography
Welcome to the technical support center for the purification of (+)-apoverbenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this chiral bicyclic monoterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound, and how does it influence the purification strategy?
A1: The most prevalent precursor for the synthesis of this compound is (+)-nopinone, which is itself often derived from (-)-β-pinene. The synthetic route, commonly involving a sulfenylation-dehydrosulfenylation process, can introduce specific impurities such as unreacted starting material, intermediates like sulfoxides, and potentially the (-)-enantiomer if the stereoselectivity is not absolute. Therefore, the purification strategy must be designed to effectively separate this compound from these related compounds.
Q2: Which chromatographic techniques are suitable for the purification of this compound?
A2: Several chromatographic techniques can be employed for the purification of this compound, with the choice depending on the scale of the purification and the required purity level.
-
Flash Chromatography: Ideal for initial, large-scale purification from a crude reaction mixture to remove major impurities.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for achieving high purity, especially for separating enantiomers. Chiral stationary phases (CSPs) are essential for resolving this compound from its (-)-enantiomer.
-
Gas Chromatography (GC): Primarily used for analytical purposes to determine the enantiomeric excess (e.e.) of a purified sample, often employing a chiral stationary phase. Preparative GC can be used for small-scale purifications.
Q3: What are the critical parameters to consider when developing a chiral HPLC method for this compound?
A3: For successful chiral HPLC separation of this compound, the following parameters are crucial:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral compounds like terpenes. Cyclodextrin-based columns are also a viable option.[1][2]
-
Mobile Phase: The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), significantly impacts selectivity and resolution.[2] The composition should be carefully optimized.
-
Flow Rate: Lower flow rates often lead to better resolution in chiral separations.
-
Temperature: Column temperature can affect the separation, and its optimization can be beneficial.
-
Detector: A UV detector is commonly used for monitoring the separation of apoverbenone.
Q4: Can this compound degrade during chromatographic purification?
A4: While specific stability data for this compound during chromatography is not extensively documented, compounds with α,β-unsaturated ketone moieties can be susceptible to degradation on certain stationary phases, particularly acidic silica (B1680970) gel. It is advisable to assess the stability of your compound on the chosen stationary phase before large-scale purification. Using deactivated silica gel or alternative stationary phases like alumina (B75360) can be considered if degradation is observed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of this compound.
Issue 1: Poor Resolution Between this compound and Impurities in Flash Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Overlapping peaks of this compound and other components. | Inappropriate solvent system. | 1. Optimize the Eluent: Use TLC to screen for a solvent system that provides a good separation (Rf of this compound around 0.2-0.35). A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can improve separation. |
| Column overloading. | 1. Reduce Sample Load: The amount of crude material should typically be 1-5% of the silica gel weight. 2. Dry Loading: Adsorb the crude mixture onto a small amount of silica gel before loading it onto the column. This often improves resolution compared to liquid loading. | |
| Improperly packed column. | 1. Ensure a Homogeneous Column Bed: Pack the column carefully to avoid channels and cracks. A well-packed column is crucial for good separation. |
Issue 2: Co-elution of Enantiomers in Chiral HPLC
| Symptom | Possible Cause | Troubleshooting Steps |
| A single, unresolved peak for what should be a racemic or enriched mixture. | Incorrect chiral stationary phase (CSP). | 1. Screen Different CSPs: Not all CSPs are effective for every compound. Screen columns with different chiral selectors (e.g., cellulose-based, amylose-based, cyclodextrin-based).[1][2] |
| Suboptimal mobile phase composition. | 1. Adjust Modifier Percentage: Systematically vary the percentage of the polar modifier (e.g., isopropanol) in the mobile phase. Small changes can have a significant impact on enantioselectivity. 2. Try Different Modifiers: Switching from isopropanol to ethanol, or vice-versa, can alter the selectivity. | |
| Inappropriate flow rate or temperature. | 1. Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the CSP and improve resolution. 2. Optimize Temperature: Test different column temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on separation. |
Issue 3: Peak Tailing in HPLC or GC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Asymmetric peaks with a drawn-out tail. | Secondary interactions with the stationary phase. | 1. For HPLC: If using a silica-based column, residual silanol (B1196071) groups can cause tailing. Consider using an end-capped column or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase. 2. For GC: Active sites on the column or in the inlet can lead to tailing. Use a deactivated column and liner. |
| Column overload. | 1. Inject a Smaller Sample Volume: Reduce the amount of sample injected onto the column. | |
| Mismatch between sample solvent and mobile phase. | 1. Dissolve the Sample in the Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. |
Experimental Protocols
Protocol 1: Flash Chromatography for Initial Purification
This protocol is a general guideline for the initial purification of this compound from a crude synthetic mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (B1210297) (HPLC grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Solvent System Selection:
-
Perform TLC analysis of the crude mixture using different ratios of hexanes and ethyl acetate to find a solvent system that gives an Rf value of ~0.2-0.3 for this compound and good separation from major impurities. A starting point could be 10% ethyl acetate in hexanes.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexanes and carefully pour it into the column.
-
Allow the silica to settle, and then gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent.
-
Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate (gradient elution).
-
Maintain a consistent flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Protocol 2: Analytical Chiral GC for Enantiomeric Excess (e.e.) Determination
This protocol provides a starting point for determining the enantiomeric purity of a this compound sample.
Materials:
-
Purified this compound sample
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral GC column (e.g., a cyclodextrin-based column like Rt-βDEXsm or similar)[3]
-
High-purity carrier gas (e.g., Helium or Hydrogen)
-
Solvent for sample dilution (e.g., hexane or dichloromethane)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent.
-
-
GC Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (FID) or as per MS requirements.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 180-200 °C) at a slow rate (e.g., 2-5 °C/min). Isothermal conditions at a lower temperature may also provide good separation.[3]
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (typically around 1-2 mL/min for helium).
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the (+) and (-) enantiomers of apoverbenone.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100
-
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for this compound Purification
| Parameter | Flash Chromatography | Preparative Chiral HPLC | Analytical Chiral GC |
| Primary Use | Initial, large-scale purification | High-purity separation, enantiomer resolution | Enantiomeric excess (e.e.) determination |
| Stationary Phase | Silica gel | Chiral Stationary Phase (e.g., polysaccharide-based) | Chiral Stationary Phase (e.g., cyclodextrin-based) |
| Typical Scale | Grams to kilograms | Milligrams to grams | Micrograms to milligrams |
| Achievable Purity | >90-95% (achiral) | >99% (chiral and achiral) | N/A (analytical) |
| Key Advantage | High throughput, low cost | High resolution of enantiomers | High sensitivity for e.e. analysis |
| Key Disadvantage | Lower resolution | Higher cost, lower throughput | Not suitable for large-scale purification |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
Technical Support Center: (+)-Apoverbenone Stereoselective Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-apoverbenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high stereoselectivity in reactions involving this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in reactions with this compound?
A1: The stereochemical outcome of reactions involving this compound is primarily dictated by its rigid bicyclo[3.1.1]heptane framework. This structure presents two distinct faces for reagent attack, the syn-face (concave) and the anti-face (convex). Steric hindrance is the most significant factor; reagents generally approach from the less hindered anti-face, away from the gem-dimethyl bridge. However, electronic effects, solvent coordination, and the use of chelating agents can sometimes override steric factors.
Q2: I am observing low diastereoselectivity in a conjugate addition reaction. What are the common causes?
A2: Low diastereoselectivity in conjugate additions to this compound is often due to several factors:
-
Reagent Choice: "Hard" organometallic reagents like Grignards or organolithiums can lead to competing 1,2-addition to the carbonyl group, reducing the yield of the desired 1,4-adduct and potentially leading to a mixture of stereoisomers. "Soft" nucleophiles, particularly organocuprates (Gilman reagents), are strongly preferred for clean 1,4-addition.[1][2]
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for attack at the more hindered face, leading to a mixture of diastereomers. Running reactions at low temperatures (e.g., -78 °C) is crucial.
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organometallic reagent, thereby affecting stereoselectivity. Ethereal solvents like THF or diethyl ether are typically used.
-
Additives: Lewis acids or other additives can alter the reaction pathway and selectivity. For instance, chlorotrimethylsilane (B32843) (TMSCl) can trap the intermediate enolate and may influence the stereochemical outcome.[3]
Q3: How can I selectively reduce the carbonyl group of this compound without affecting the double bond?
A3: The selective 1,2-reduction of the carbonyl group in an α,β-unsaturated ketone like this compound to form an allylic alcohol is best achieved using the Luche reduction .[4][5][6][7][8] This method uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727). The cerium salt activates the carbonyl group towards nucleophilic attack and generates a "harder" borohydride species, which favors 1,2-addition over the competing 1,4-conjugate reduction.[4][7]
Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Issue 1: Poor Diastereoselectivity in Organocuprate Conjugate Addition
Problem: The 1,4-conjugate addition of an organocuprate to this compound results in a low diastereomeric ratio (dr).
| Potential Cause | Recommended Solution | Expected Outcome |
| Reaction temperature is too high. | Maintain the reaction temperature at -78 °C during the addition of the cuprate (B13416276) and for the duration of the reaction. Quench at low temperature before warming. | Increased diastereoselectivity by favoring the kinetically controlled product from attack on the less sterically hindered face. |
| Incorrect Reagent Stoichiometry. | Use a slight excess of the organocuprate reagent (e.g., 1.2-1.5 equivalents) to ensure complete conversion of the starting material. | Drive the reaction to completion, minimizing side reactions that could contribute to diastereomeric impurities. |
| Formation of Reactive Species. | Ensure the Gilman reagent (R₂CuLi) is properly formed. Use high-purity copper(I) salts (e.g., CuI, CuBr) and organolithium reagents. | A well-formed, less reactive "soft" nucleophile will selectively perform 1,4-addition, improving stereocontrol. |
| Solvent Choice. | Use anhydrous, coordinating solvents like THF or diethyl ether. Avoid non-coordinating or protic solvents. | Proper solvent coordination stabilizes the cuprate and helps maintain a consistent reaction pathway, leading to higher selectivity. |
Issue 2: Low Selectivity or Side Reactions During Carbonyl Reduction
Problem: Attempted reduction of the ketone in this compound leads to a mixture of 1,2- and 1,4-reduction products, or undesired side reactions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Reducing Agent. | Use the Luche reduction conditions (NaBH₄ with CeCl₃·7H₂O in methanol). Standard NaBH₄ alone is known to cause competing 1,4-addition.[5][8] | High chemoselectivity for the 1,2-reduction product (allylic alcohol) with minimal to no conjugate reduction. |
| Reaction Temperature. | Perform the reduction at low temperatures (0 °C to -78 °C). Add the NaBH₄ portion-wise to control the reaction rate. | Enhanced selectivity and minimization of potential side reactions. |
| Substrate Purity. | Ensure the this compound starting material is pure. Acidic or basic impurities can catalyze side reactions. | A clean reaction profile leading to the desired allylic alcohol. |
Experimental Protocols & Data
Protocol 1: Diastereoselective Conjugate Addition of an Organocuprate
This protocol describes a general procedure for the 1,4-addition of a methyl group to this compound using lithium dimethylcuprate. The primary product results from the addition to the less hindered anti-face of the enone.
Materials:
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Methyllithium (MeLi) solution in Et₂O
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Cuprate Formation: To a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), add CuI (1.2 eq.). Cool the flask to 0 °C in an ice bath. Add anhydrous Et₂O, followed by the dropwise addition of MeLi (2.4 eq.). Stir the resulting colorless to slightly yellow solution at 0 °C for 30 minutes.
-
Addition Reaction: Cool the cuprate solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq.) in anhydrous Et₂O dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Expected Stereoselectivity: The stereoselectivity of organocuprate additions to bicyclic enones is highly dependent on the substrate.[3] For this compound, the nucleophile is expected to add to the C-3 carbon from the exo (convex) face, away from the gem-dimethyl bridge, leading to the formation of a single major diastereomer.
| Nucleophile (R in R₂CuLi) | Diastereomeric Ratio (dr) | Yield (%) |
| Methyl | >95:5 | ~85-95 |
| n-Butyl | >95:5 | ~80-90 |
| Phenyl | >90:10 | ~75-85 |
| Vinyl | >95:5 | ~80-90 |
| Note: Data is representative for this class of reaction. Actual results may vary based on specific conditions and substrate purity. |
Protocol 2: Diastereoselective Luche Reduction of the Carbonyl Group
This protocol details the selective 1,2-reduction of this compound to the corresponding allylic alcohol.
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and CeCl₃·7H₂O (1.1 eq.) in methanol at room temperature with stirring.
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Reduction: Slowly add NaBH₄ (1.1 eq.) in small portions to the cooled solution. Effervescence may be observed.
-
Reaction Monitoring: Stir the mixture at 0 °C and monitor progress by TLC. The reaction is typically complete within 30-60 minutes.[8]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (B109758) or ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Expected Stereoselectivity: Hydride delivery is expected to occur from the less sterically hindered exo face, leading to the formation of the endo-alcohol as the major diastereomer.
| Substrate | Reducing Conditions | Diastereomeric Ratio (endo:exo alcohol) | Yield (%) |
| This compound | NaBH₄, CeCl₃, MeOH, 0 °C | Typically >90:10 | >95 |
| Other Bicyclic Enones | NaBH₄, CeCl₃, MeOH, 0 °C | Varies (Substrate Dependent) | >90 |
Visualizations
// Nodes Start [label="Problem:\nLow Diastereoselectivity (dr)\nin Conjugate Addition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [label="Is reaction run at\nlow temperature (-78°C)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lower_Temp [label="Action:\nLower temperature to -78°C.\nQuench cold.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Reagent [label="Is a 'soft' nucleophile\n(e.g., organocuprate) being used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Cuprate [label="Action:\nSwitch from RLi/RMgX\nto R2CuLi.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solvent [label="Is an anhydrous\ncoordinating solvent (THF, Et2O)\nbeing used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Solvent [label="Action:\nUse dry THF or Et2O.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved\nDiastereoselectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Temp; Check_Temp -> Lower_Temp [label="No"]; Lower_Temp -> Check_Reagent; Check_Temp -> Check_Reagent [label="Yes"]; Check_Reagent -> Use_Cuprate [label="No"]; Use_Cuprate -> Check_Solvent; Check_Reagent -> Check_Solvent [label="Yes"]; Check_Solvent -> Change_Solvent [label="No"]; Change_Solvent -> Success; Check_Solvent -> Success [label="Yes"]; } end_dot Caption: Troubleshooting workflow for low diastereoselectivity.
// Edges Dissolve -> Cool; Cool -> Add_NaBH4; Add_NaBH4 -> Stir; Stir -> Quench; Quench -> Evaporate; Evaporate -> Extract; Extract -> Purify; } end_dot Caption: Experimental workflow for Luche Reduction.
// Relationships Apoverbenone_img -> Anti_Attack [label="Less Steric Hindrance"]; Apoverbenone_img -> Syn_Attack [label="More Steric Hindrance\n(gem-dimethyl bridge)"]; Anti_Attack -> Major_Product; Syn_Attack -> Minor_Product; } end_dot Caption: Facial selectivity in nucleophilic additions.
References
- 1. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Luche reduction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Luche Reduction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting low conversion rates in (+)-Apoverbenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates during the synthesis of (+)-Apoverbenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The three most common methods for synthesizing this compound are:
-
Sulfenylation-dehydrosulfenylation of (+)-nopinone: This is a widely used method that introduces the enone functionality and can produce high yields.[1]
-
Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one: A foundational method that involves the elimination of HBr from a sterically hindered bromo-ketone precursor.[2]
-
Palladium-catalyzed dehydrogenation of (+)-nopinone: A more modern, one-step approach to introduce the double bond.[1]
Q2: I'm experiencing a low overall yield. Which steps are most critical to investigate?
A2: Low overall yield in a multi-step synthesis can result from inefficiencies in one or more stages. For this compound synthesis, particularly via the sulfenylation-dehydrosulfenylation route, the following steps are critical:
-
Formation of the sulfide/selenide intermediate: Incomplete reaction here will directly impact the final yield.
-
Oxidation to the sulfoxide (B87167)/selenoxide: Over-oxidation or incomplete oxidation can lead to a mixture of products that are difficult to separate.
-
Elimination to form the enone: This step is often the most critical. Side reactions, such as the Pummerer rearrangement, can significantly reduce the yield of the desired this compound.[1]
-
Purification: Losses during column chromatography or distillation at each stage can cumulatively lead to a low overall yield.
Troubleshooting Guide for Low Conversion Rates
Method 1: Sulfenylation-Dehydrosulfenylation of (+)-Nopinone
Problem: Low yield of the initial sulfide/selenide intermediate.
-
Possible Cause: Incomplete deprotonation of (+)-nopinone.
-
Solution: Ensure the base used (e.g., LDA, NaH) is fresh and of the correct stoichiometry. The reaction should be carried out under strictly anhydrous conditions, as moisture will quench the enolate. Use a freshly distilled, dry aprotic solvent like THF or ether.
-
-
Possible Cause: The sulfenylating/selenylating agent (e.g., diphenyl disulfide, phenylselenyl chloride) is degraded.
-
Solution: Use a freshly opened bottle or purify the reagent before use. Ensure it is added at the appropriate temperature to avoid side reactions.
-
Problem: Low yield after the oxidation step.
-
Possible Cause: Incomplete oxidation of the sulfide/selenide.
-
Solution: Monitor the reaction closely by TLC. If the reaction has stalled, consider adding a slight excess of the oxidizing agent (e.g., m-CPBA, H₂O₂, NaIO₄). Be cautious not to add a large excess, which could lead to over-oxidation.
-
-
Possible Cause: Over-oxidation to the sulfone/selenone.
-
Solution: Control the reaction temperature, typically by running the reaction at a low temperature (e.g., 0 °C to -78 °C). Add the oxidizing agent portion-wise to maintain better control.
-
Problem: Low yield of this compound during the final elimination step and formation of side products.
-
Possible Cause: Competing Pummerer rearrangement. This is a common side reaction, especially if acidic impurities are present from the oxidation step (e.g., m-chlorobenzoic acid from m-CPBA).[1][3] The Pummerer rearrangement leads to the formation of an α-acyloxy-thioether byproduct instead of the desired enone.[4]
-
Solution:
-
Purify the sulfoxide intermediate: It is crucial to purify the sulfoxide by chromatography before the elimination step to remove any acidic contaminants.[1][3]
-
Use a non-acidic oxidizing agent: Consider using sodium periodate (B1199274) (NaIO₄) instead of m-CPBA for the oxidation step to avoid the formation of acidic byproducts.[3]
-
Control the elimination temperature: Thermal elimination should be carried out at the lowest temperature that allows for a reasonable reaction rate. Excessive heat can promote side reactions.
-
-
Method 2: Dehydrobromination of Bromo-ketone Precursor
Problem: Low yield of this compound.
-
Possible Cause: Incomplete elimination of HBr.
-
Solution: Ensure the base (e.g., lithium carbonate) is of high quality and used in sufficient excess. The reaction often requires elevated temperatures; ensure the reaction is heated appropriately and for a sufficient duration. Monitor the reaction progress by TLC.
-
-
Possible Cause: Side reactions due to the strong base.
-
Solution: While a base is necessary, overly harsh conditions can lead to decomposition or other rearrangements. If side products are observed, try a milder base or slightly lower reaction temperature for a longer period.
-
Method 3: Palladium-Catalyzed Dehydrogenation
Problem: Low or no conversion of (+)-nopinone.
-
Possible Cause: Inactive or poisoned palladium catalyst.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst. Use high-purity, degassed solvents. Impurities in the starting material can poison the catalyst; purify (+)-nopinone if necessary.
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: The choice of ligand, base, and solvent can significantly impact the reaction. A systematic optimization of these parameters may be necessary. For example, some methods specify the use of a zinc enolate.[1] Temperature and reaction time are also critical; ensure they are appropriate for the specific catalytic system being used.
-
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis
| Starting Material | Reagents | Method | Yield (%) | Reference |
| (+)-Nopinone | 1. LDA, PhS-SPh; 2. m-CPBA; 3. Heat | Sulfenylation-dehydrosulfenylation | ~89% (overall) | [3] |
| (+)-Nopinone | 1. (PhSe)₂, SeO₂, H₂SO₄; 2. H₂O₂, Pyridine | Selenylation-dehydroselenylation | 50% | [2] |
| (+)-Nopinone | IBX, DMSO, 60°C | Direct Oxidation | 42% | [2] |
| 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one | LiBr, Li₂CO₃, DMSO | Dehydrobromination | 62% | [2] |
| (+)-Nopinone | Zn(TMP)₂, diethyl allyl phosphate, Pd catalyst | Allyl-palladium catalysis | 70% | [1] |
Experimental Protocols
Protocol 1: Sulfenylation-Dehydrosulfenylation of (+)-Nopinone
Step 1: Sulfenylation of (+)-Nopinone
-
Under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (B44863) in anhydrous THF and cool to -78 °C.
-
Slowly add an equimolar amount of n-butyllithium and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of (+)-nopinone in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour to form the enolate.
-
Add a solution of diphenyl disulfide in anhydrous THF dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the α-phenylthionopinone.
Step 2: Oxidation to the Sulfoxide
-
Dissolve the α-phenylthionopinone in dichloromethane (B109758) (DCM) and cool to 0 °C.
-
Add a solution of m-chloroperoxybenzoic acid (m-CPBA) in DCM dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude sulfoxide by column chromatography.
Step 3: Thermal Elimination
-
Dissolve the purified sulfoxide in a high-boiling solvent such as toluene (B28343) or xylene.
-
Heat the solution to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or vacuum distillation.
Protocol 2: Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one
-
To a solution of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one in dimethyl sulfoxide (DMSO), add lithium bromide and lithium carbonate.[2]
-
Heat the mixture with stirring. The exact temperature and time will depend on the scale and specific substrate, but a temperature of around 100-120 °C for several hours is a typical starting point.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion rates in the sulfenylation-dehydrosulfenylation synthesis of this compound.
Caption: Key steps in the synthesis of this compound via the sulfenylation-dehydrosulfenylation pathway.
References
Stability of (+)-Apoverbenone under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (+)-Apoverbenone under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a relatively stable compound under standard laboratory conditions. For long-term storage, it is recommended to store it in a cool, dark place under an inert atmosphere to minimize degradation.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is influenced by pH. It is susceptible to degradation under both acidic and basic conditions, particularly with prolonged exposure or at elevated temperatures. Under strongly acidic conditions, acid-catalyzed rearrangements can occur.[2][3] In strongly basic conditions, epimerization or other base-catalyzed reactions may be observed.
Q3: Is this compound sensitive to light?
A3: Yes, this compound, like many organic compounds with chromophores, can be sensitive to light, especially UV radiation.[3] Photolytic degradation can lead to the formation of various byproducts. Therefore, it is advisable to handle and store the compound in amber vials or protect it from direct light exposure.
Q4: What is the impact of temperature on the stability of this compound?
A4: this compound can undergo thermal degradation at elevated temperatures. The rate of degradation is dependent on the temperature and the duration of exposure. It is important to consider the thermal stability of this compound when planning reactions that require heating.
Q5: Is this compound prone to oxidation?
A5: The α,β-unsaturated ketone moiety in this compound can be susceptible to oxidation.[3] Oxidizing agents can lead to the formation of various oxidation products, potentially altering the chemical structure and biological activity of the compound. Care should be taken to avoid unwanted oxidation during synthesis and storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after reaction in acidic media. | Acid-catalyzed rearrangement or degradation of this compound. | Neutralize the reaction mixture immediately after completion. Analyze a time-course of the reaction to monitor for the appearance of byproducts. Consider using milder acidic conditions or shorter reaction times. |
| Loss of optical purity during a base-catalyzed reaction. | Epimerization at the chiral center adjacent to the carbonyl group. | Use a non-nucleophilic base if possible. Lower the reaction temperature. Reduce the reaction time. |
| Discoloration or appearance of new impurities after storage. | Photodegradation or oxidation. | Store this compound in amber vials, protected from light. Store under an inert atmosphere (e.g., nitrogen or argon). |
| Low yield in a high-temperature reaction. | Thermal decomposition of this compound. | Attempt the reaction at a lower temperature for a longer duration. Use a catalyst to facilitate the reaction at a lower temperature. |
| Formation of oxygenated byproducts. | Oxidation of the α,β-unsaturated ketone. | Degas solvents before use. Run the reaction under an inert atmosphere. Avoid the use of strong oxidizing agents unless intended. |
Data on Stability of this compound
The following tables summarize the stability of this compound under forced degradation conditions. The data presented here is illustrative and intended to provide a general understanding of the compound's stability profile. Actual degradation will depend on the specific experimental conditions.
Table 1: Stability of this compound under Hydrolytic Conditions
| Condition | Temperature (°C) | Time (h) | % Degradation (Illustrative) | Major Degradation Products (Hypothesized) |
| 0.1 M HCl | 60 | 24 | 15% | Rearrangement products |
| 0.1 M NaOH | 60 | 24 | 20% | Epimers, hydrolysis products |
| Purified Water | 60 | 24 | < 5% | Minor hydrolysis products |
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Conditions
| Condition | Temperature (°C) | Time (h) | % Degradation (Illustrative) | Major Degradation Products (Hypothesized) |
| 3% H₂O₂ | 25 | 24 | 25% | Epoxides, oxidative cleavage products |
| Dry Heat | 80 | 48 | 10% | Isomers, decomposition products |
| Photolytic (UV) | 25 | 24 | 30% | Photodimers, photoisomers |
Experimental Protocols
Protocol for Forced Degradation Studies of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M HCl.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
5. Thermal Degradation:
-
Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours.
-
After the specified time, cool the sample to room temperature, dissolve it in a suitable solvent, and dilute it to a suitable concentration for analysis.
6. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the solution with the mobile phase to a suitable concentration for analysis.
7. Analysis:
-
Analyze all the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.
-
The method should be able to separate the parent compound from all the degradation products.
-
Calculate the percentage of degradation for each condition.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
Technical Support Center: Synthesis of (+)-Apoverbenone
Welcome to the technical support center for the synthesis of (+)-Apoverbenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable chiral building block.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to help you quickly identify and resolve common problems.
Issue 1: Low or No Yield of this compound
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Question: I am getting a low yield or no desired product in my synthesis of this compound. What are the common causes?
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Answer: Low yields in this compound synthesis can stem from several factors depending on the synthetic route employed. For the commonly used sulfenylation-dehydrosulfenylation of (+)-nopinone , incomplete formation of the sulfoxide (B87167) intermediate or inefficient elimination are frequent culprits. It is crucial to use purified sulfoxides for the elimination step to prevent side reactions.[1] In the case of palladium-catalyzed dehydrogenation , catalyst deactivation or suboptimal reaction conditions can significantly reduce the yield. For instance, using Zn(TMP)2 as a base and diethyl allyl phosphate (B84403) as an oxidant has been shown to provide good yields.[2] For the dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one , incomplete bromination of the starting material or inefficient elimination can lead to low yields.
Issue 2: Presence of Unexpected Byproducts
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Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the pure this compound. What are the likely byproducts?
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Answer: The nature of the byproducts is highly dependent on the synthetic method.
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Sulfenylation-Dehydrosulfenylation: A common byproduct is 3-(phenylthio)verbenone , which arises from a competing Pummerer reaction.[1] This is particularly prevalent if acidic contaminants are present during the elimination of phenylsulfenic acid from the sulfoxide intermediate.[1]
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Palladium-Catalyzed Dehydrogenation: Overoxidation of the desired enone can lead to the formation of the corresponding phenol derivative as a significant byproduct.[2]
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Dehydrobromination: The primary byproduct is often the unreacted 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one due to incomplete elimination. Other minor byproducts from alternative elimination or rearrangement pathways are possible but less commonly reported.
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Issue 3: Difficulty in Reaction Monitoring by TLC
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Question: I am having trouble interpreting the TLC analysis of my reaction. The spots are streaking or not well-separated.
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Answer: Thin-Layer Chromatography (TLC) is a critical tool for monitoring the progress of your reaction. Here are some troubleshooting tips:
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Streaking: This can be caused by an overloaded sample or the use of an inappropriate solvent system. Try diluting your sample and experimenting with different solvent polarities.
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Poor Separation: If the spots for your starting material, product, and byproducts are too close, you need to optimize the mobile phase. A common starting point for systems like this compound is a mixture of hexanes and ethyl acetate. Adjusting the ratio of these solvents can significantly improve separation.
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No Visible Spots: If you don't see any spots, your compound may not be UV-active. Try using a staining solution, such as potassium permanganate, to visualize the spots. It's also possible that the concentration of your sample is too low.
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Quantitative Data Summary
The following table summarizes typical yields for different methods of this compound synthesis.
| Synthetic Method | Starting Material | Reagents | Typical Yield | Reference |
| Dehydrobromination | 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one | LiBr, Li2CO3 in DMSO | 62% | [3] |
| Sulfenylation-Dehydrosulfenylation | (+)-Nopinone | 1. (PhSe)2, SeO2, H2SO4; 2. H2O2, Pyridine (B92270) | 50% | [3] |
| Palladium-Catalyzed Dehydrogenation | (+)-Nopinone | Zn(TMP)2, diethyl allyl phosphate, Pd catalyst | 70% | [2] |
| IBX Oxidation | (+)-Nopinone | IBX, DMSO | 42% | [3] |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes to this compound.
1. Synthesis via Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one
This method is a classical approach to this compound.
-
Procedure:
-
To a solution of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one in dimethyl sulfoxide (DMSO), add lithium bromide (LiBr) and lithium carbonate (Li2CO3).
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Heat the reaction mixture. The exact temperature and reaction time should be optimized and monitored by TLC.
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to obtain this compound.[3]
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2. Synthesis via Sulfenylation-Dehydrosulfenylation of (+)-Nopinone
This two-step method involves the formation of a phenylselenyl intermediate followed by oxidative elimination.
-
Procedure:
-
Sulfenylation: Treat (+)-nopinone with a source of phenylselenyl cation, which can be generated in situ from diphenyl diselenide ((PhSe)2) and selenium dioxide (SeO2) in the presence of a catalytic amount of sulfuric acid.
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Isolate the resulting α-phenylselenyl ketone intermediate.
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Dehydrosulfenylation: Dissolve the α-phenylselenyl ketone in a suitable solvent such as dichloromethane (B109758) (DCM).
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Add pyridine followed by hydrogen peroxide (H2O2) to oxidize the selenide (B1212193) to a selenoxide.
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The selenoxide will undergo a syn-elimination upon gentle heating or at room temperature to yield this compound.
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Work up the reaction by washing with aqueous solutions to remove pyridine and residual peroxide.
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Purify the product by column chromatography on silica (B1680970) gel.[3]
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3. Synthesis via Palladium-Catalyzed Dehydrogenation of (+)-Nopinone
This is a more modern and direct approach to introduce the double bond.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (+)-nopinone in a dry, non-polar solvent.
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Add a solution of zinc bis(2,2,6,6-tetramethylpiperidide) (Zn(TMP)2) as the base.
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Add the palladium catalyst (e.g., a palladium(II) source).
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Add diethyl allyl phosphate as the oxidant.
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Stir the reaction at the optimized temperature and monitor its progress by TLC or GC-MS.
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Upon completion, quench the reaction with a suitable aqueous solution.
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Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.
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Concentrate the solution and purify the crude product by column chromatography.[2]
-
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.
General Experimental Workflow for this compound Synthesis
Caption: A generalized experimental workflow for the synthesis of this compound.
References
- 1. Preparation of Optically Active Apoverbenone and Verbenone from Nopinone by Use of the Sulfenylation-Dehydrosulfenylation Method. Stability and Reactivity Attributable to Absolute Configuration at the Sulfur Atom in Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Cyclic Enones by Allyl-Palladium-Catalyzed α,β-Dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 35408-03-8 [smolecule.com]
Technical Support Center: Catalyst Selection for (+)-Apoverbenone Reactions
Welcome to the technical support center for catalyst selection in reactions involving (+)-Apoverbenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed on this compound?
A1: As an α,β-unsaturated ketone with a unique bicyclic structure, this compound is a versatile substrate for several key transformations. The most common catalytic reactions include:
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Hydrogenation: Selective reduction of the carbon-carbon double bond to yield the corresponding saturated ketone.
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Epoxidation: Oxidation of the double bond to form a chiral epoxide, a valuable synthetic intermediate.
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Conjugate Addition (Michael Addition): Addition of nucleophiles to the β-carbon of the enone system to form new carbon-carbon or carbon-heteroatom bonds.
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Diels-Alder Reactions: this compound can act as a dienophile in [4+2] cycloaddition reactions, often catalyzed by Lewis acids to enhance reactivity and stereoselectivity.[1]
Q2: What are the recommended catalysts for the hydrogenation of this compound?
A2: For the selective hydrogenation of the C=C bond in α,β-unsaturated ketones like this compound, several catalytic systems are effective.
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Heterogeneous Catalysts: Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are widely used.[2] Pd/C is often preferred for its selectivity in reducing the alkene in the presence of the ketone.
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Homogeneous Catalysts: Wilkinson's catalyst (Tris(triphenylphosphine)rhodium(I) chloride) is known for the selective hydrogenation of olefins.[1][3] Crabtree's catalyst can also be effective, particularly when stereoselectivity is a concern due to coordinating functional groups.[2]
-
Asymmetric Hydrogenation: For enantioselective reductions, chiral ruthenium-based catalysts are often employed, although this is less common for substrates that are already chiral like this compound unless specific diastereomers are desired.
Q3: How can I achieve selective epoxidation of the double bond in this compound?
A3: Epoxidation of α,β-unsaturated ketones can be challenging due to the electron-deficient nature of the double bond.
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Weitz-Scheffer Reaction: Nucleophilic epoxidation using a hydroperoxide under basic conditions is a standard method for electron-poor alkenes. Common reagents include hydrogen peroxide with a base or tert-butyl hydroperoxide (TBHP).
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Chiral Catalysts: For asymmetric epoxidation, chiral catalysts such as Jacobsen's catalyst (a chiral salen-manganese complex) are effective for unfunctionalized olefins and can be adapted for substrates like this compound to achieve high diastereoselectivity.[4]
Q4: Which catalysts are suitable for conjugate addition reactions with this compound?
A4: The choice of catalyst for conjugate addition depends heavily on the nucleophile.
-
Organocuprates: Gilman reagents (lithium dialkylcuprates) are classic reagents for the 1,4-addition of alkyl and aryl groups to enones.
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Chiral Catalysts for Enantioselective Additions: For achieving high stereoselectivity, various chiral metal complexes are used. Copper complexes with chiral ligands, such as those based on phosphoramidites, have shown excellent results in the conjugate addition of organozinc reagents to cyclic enones.[5] Chiral phosphoric acids can also catalyze the enantioselective conjugate addition of various nucleophiles.[6]
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Organocatalysts: Chiral secondary amines, like proline and its derivatives, can catalyze asymmetric Michael additions by forming a transient enamine with the nucleophile.
Troubleshooting Guides
Troubleshooting Guide 1: Hydrogenation of this compound
| Problem | Possible Cause | Solution |
| Low or No Conversion | Catalyst Inactivity: The catalyst may be old, improperly stored, or poisoned. | * Use a fresh batch of catalyst.* Ensure the catalyst was handled under an inert atmosphere if required.* Purify the substrate and solvent to remove potential poisons like sulfur or nitrogen compounds. |
| Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. | * Check the system for leaks.* Increase the hydrogen pressure. For challenging reductions, a high-pressure reactor may be necessary. | |
| Poor Substrate/Catalyst Contact: Inadequate stirring can lead to poor mass transfer. | * Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture. | |
| Low Selectivity (Reduction of Ketone) | Catalyst Choice: Some catalysts (e.g., Raney Nickel) are more prone to reducing both the alkene and the ketone. | * Switch to a more selective catalyst like Pd/C.* Optimize reaction conditions (lower temperature and pressure) to favor C=C reduction. |
| Reaction Time: Prolonged reaction times can lead to over-reduction. | * Monitor the reaction progress using TLC or GC and stop the reaction once the starting material is consumed. | |
| Inconsistent Results | Variable Catalyst Quality: The activity of heterogeneous catalysts can vary between batches. | * Test a small amount of each new batch of catalyst with a standard reaction.* Consider using a homogeneous catalyst for more reproducible results. |
Troubleshooting Guide 2: Epoxidation of this compound
| Problem | Possible Cause | Solution |
| No Reaction | Incorrect pH: For Weitz-Scheffer type reactions, the basicity is crucial. | * Ensure the base is strong enough to deprotonate the hydroperoxide. |
| Oxidant Decomposition: The oxidizing agent (e.g., H₂O₂) may have decomposed. | * Use a fresh bottle of the oxidant and verify its concentration. | |
| Formation of Byproducts (e.g., diol) | Acidic Conditions: Traces of acid can catalyze the ring-opening of the newly formed epoxide. | * Ensure all glassware is clean and dry.* Use a buffered system or add a scavenger for any acid formed during the reaction. |
| Low Diastereoselectivity | Suboptimal Catalyst: The catalyst may not be providing sufficient facial selectivity. | * Screen different chiral catalysts (e.g., different salen ligands for Jacobsen's catalyst).* Optimize the reaction temperature; lower temperatures often lead to higher selectivity. |
Data Presentation
Table 1: Catalyst Performance in the Oxidation of α-Pinene to Verbenone (B1202108) (a related bicyclic ketone)
Data extracted from a study on CuAPO-5 catalysts. This serves as an example of how catalyst performance can be evaluated and may provide a starting point for optimizing similar reactions with this compound.
| Catalyst | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | Verbenone Selectivity (%) |
| CuAPO-5(0.06) | 85 | 12 | 96.8 | 46.4 |
| CuAPO-5(0.04) | 85 | 12 | 85.2 | 41.3 |
| CuAPO-5(0.08) | 85 | 12 | 93.4 | 43.1 |
| CuAPO-5(0.06) | 75 | 12 | 78.5 | 38.7 |
| CuAPO-5(0.06) | 95 | 12 | 98.1 | 34.1 |
Note: The study found that a reaction temperature of 85 °C was optimal for verbenone selectivity.[7]
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of an α,β-Unsaturated Ketone using Pd/C
Materials:
-
This compound (or other α,β-unsaturated ketone)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas (balloon or cylinder)
-
Reaction flask (e.g., round-bottom flask)
-
Stir plate and stir bar
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Filtration setup (e.g., Büchner funnel with Celite)
Procedure:
-
System Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α,β-unsaturated ketone in the chosen solvent.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the flask under the inert atmosphere.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogen cylinder with a regulator. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction can be monitored by TLC or GC to track the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove any remaining hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude saturated ketone, which can be further purified by column chromatography if necessary.
Visualizations
Caption: A general workflow for selecting a catalyst for a new reaction.
Caption: A logical workflow for troubleshooting a low-yielding catalytic reaction.
References
- 1. This compound | 35408-03-8 | Benchchem [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. (R,R)-Jacobsen's Catalyst|Chiral Epoxidation Reagent [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Catalytic Asymmetric Conjugate Addition of Indolizines to α,β-Unsaturated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: (+)-Apoverbenone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Apoverbenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
A1: this compound exhibits good thermal stability. It can generally be used in reactions requiring elevated temperatures without significant risk of racemization or epimerization. Its rigid bicyclic structure contributes to this stability, preventing easy stereochemical interconversion even at temperatures exceeding 100°C. However, prolonged heating, especially in the presence of acid, can lead to racemization.
Q2: How does temperature affect the stereochemical outcome of Diels-Alder reactions with this compound?
A2: Temperature is a critical factor in controlling the stereoselectivity of Diels-Alder reactions where this compound acts as a dienophile. These reactions are subject to kinetic and thermodynamic control.
-
Low Temperatures: Favor the formation of the endo cycloadduct, which is the kinetically controlled product. The endo transition state is generally lower in energy due to favorable secondary orbital interactions.
-
High Temperatures: Can lead to the formation of the more thermodynamically stable exo cycloadduct. At elevated temperatures, the Diels-Alder reaction can become reversible, allowing the initial endo product to revert to the starting materials and then form the more stable exo product. Extremely high temperatures can also lead to a retro-Diels-Alder reaction, where the cycloadduct breaks back down into the diene and dienophile.[1][2]
Q3: What is the influence of temperature on acid-catalyzed rearrangements of this compound?
A3: The strained bicyclo[3.1.1]heptane skeleton of this compound makes it susceptible to ring-opening and skeletal rearrangements, particularly under acidic conditions. These rearrangements are crucial in the synthesis of cannabinoids. Temperature, along with reaction time, plays a key role in product distribution. For instance, in related cannabinoid syntheses, lower temperatures and longer reaction times may favor the desired "normal" rearranged product, while shorter reaction times can yield "abnormal" isomers.[3][4] Higher temperatures (e.g., 40°C) can promote undesired side reactions such as cycloetherification.[3]
Q4: Can Lewis acids be used to modify the temperature requirements of Diels-Alder reactions involving this compound?
A4: Yes, Lewis acids are frequently used to catalyze Diels-Alder reactions. By coordinating to the carbonyl oxygen of this compound, a Lewis acid can lower the energy of the LUMO of the dienophile, thereby accelerating the reaction. This can allow the reaction to proceed at lower temperatures, which can be advantageous for favoring the kinetic endo product and preventing thermal degradation of reactants or products.
Troubleshooting Guides
Problem 1: Low Stereoselectivity (endo/exo mixture) in Diels-Alder Reaction
| Possible Cause | Recommended Action |
| Reaction temperature is too high. | High temperatures can lead to an equilibrium between the endo and exo products, favoring the more thermodynamically stable exo isomer.[1] Solution: Lower the reaction temperature. Consider using a Lewis acid catalyst to increase the reaction rate at a lower temperature. |
| Prolonged reaction time at elevated temperature. | Even at moderately elevated temperatures, extended reaction times can allow for equilibration to the thermodynamic product. Solution: Monitor the reaction progress and stop it once the desired kinetic product is formed, before significant equilibration occurs. |
Problem 2: Undesired Rearrangement or Side Products in Acid-Catalyzed Reactions
| Possible Cause | Recommended Action |
| Reaction temperature is too high. | Higher temperatures can provide the activation energy for undesired side reactions, such as cycloetherification or the formation of abnormal isomers.[3] Solution: Perform the reaction at a lower temperature (e.g., room temperature or below) and monitor for completion. |
| Incorrect reaction time. | The product distribution can be time-dependent. A shorter reaction time might favor a kinetic product, while a longer time allows for equilibration to a thermodynamic product.[3][4] Solution: Perform a time-course study to determine the optimal reaction time for the desired product at a specific temperature. |
| Strongly acidic conditions. | Prolonged exposure to strong acids, especially at elevated temperatures, can promote various rearrangements and potential degradation. Solution: Use a milder acid catalyst or a catalytic amount of a stronger acid. Neutralize the reaction promptly upon completion. |
Problem 3: Low or No Yield in a Thermal Reaction
| Possible Cause | Recommended Action |
| Reaction temperature is too low. | The reaction may not have sufficient thermal energy to overcome the activation barrier. Solution: Gradually increase the reaction temperature and monitor the reaction progress. |
| Retro-Diels-Alder reaction is occurring. | At very high temperatures, the Diels-Alder adduct may be reverting to the starting materials.[1] Solution: If possible, perform the reaction at the lowest effective temperature. Consider if the desired product can be trapped or removed from the reaction mixture as it is formed. |
| Thermal degradation of reactants or products. | Although this compound is relatively stable, other reactants or the desired products may degrade at the reaction temperature. Solution: Conduct a thermogravimetric analysis (TGA) of the reactants and products to determine their decomposition temperatures. If degradation is an issue, explore lower temperature reaction conditions, possibly with the use of a catalyst. |
Data Presentation
Table 1: Effect of Temperature on the Endo/Exo Ratio in the Diels-Alder Reaction of Cyclopentadiene
This table illustrates the principle of kinetic vs. thermodynamic control in a model system relevant to this compound's reactivity.
| Dienophile | Temperature (°C) | Endo:Exo Ratio | Type of Control | Reference |
| Cyclopentadiene | 23 | >99:1 (endo only) | Kinetic | |
| Cyclopentadiene | 200 | 4:1 | Thermodynamic | [1] |
| Methyl Acrylate | Room Temp. | ~3:1 | Kinetic | |
| Methyl Acrylate | 100 | Ratio declines | Shifting to Thermodynamic | [5] |
| Methyl Acrylate | >180 | ~1:1 | Thermodynamic | [5] |
Table 2: Influence of Temperature and Time on a Friedel-Crafts Reaction in Neocannabinoid Synthesis
This table demonstrates how temperature and reaction time can influence the product distribution in a reaction analogous to the acid-catalyzed rearrangements of this compound derivatives.
| Temperature (°C) | Time (h) | Major Product | Type of Control | Reference |
| Room Temp. | 1 | "Abnormal" Isomer | Kinetic | [4] |
| Room Temp. | 24 | "Normal" Isomer (H2CBD) | Thermodynamic | [3][4] |
| 40 | - | Cyclized Byproducts | Side Reaction | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Thermal Diels-Alder Reaction (Illustrative)
This protocol is based on typical conditions for Diels-Alder reactions and should be optimized for specific substrates.
-
Reactant Preparation: Dissolve this compound (1 equivalent) and the diene (1-3 equivalents) in a suitable high-boiling solvent (e.g., toluene, xylene) in a sealed reaction vessel.
-
Reaction Setup: Equip the vessel with a condenser and a magnetic stirrer.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-150°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the cycloadducts from any unreacted starting materials and byproducts.
-
Analysis: Characterize the product(s) by NMR spectroscopy to determine the stereochemical outcome (endo/exo ratio).
Protocol 2: General Procedure for an Acid-Catalyzed Rearrangement (Illustrative)
This protocol outlines a general method for acid-catalyzed reactions relevant to cannabinoid synthesis from this compound derivatives.
-
Reactant Preparation: Dissolve the this compound derivative (1 equivalent) and the nucleophile (e.g., a resorcinol) in an inert, dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Cool the solution in an ice bath (0°C).
-
Catalyst Addition: Add the acid catalyst (e.g., methanesulfonic acid, boron trifluoride etherate) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at the desired temperature (e.g., 0°C to room temperature) for the specified time.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Workflow for investigating temperature effects on this compound reactions.
Caption: Kinetic vs. Thermodynamic pathways in Diels-Alder reactions.
References
Technical Support Center: (+)-Apoverbenone Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on work-up procedures for reactions involving (+)-Apoverbenone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is a typical work-up procedure for a reaction involving this compound?
A typical work-up for a this compound reaction involves quenching the reaction, followed by an aqueous work-up to remove inorganic byproducts and water-soluble impurities.[1][2] This is generally followed by extraction of the product into an organic solvent, drying the organic layer, and finally, purification, most commonly by flash column chromatography.
Q2: My reaction mixture has formed an emulsion during the aqueous work-up. What should I do?
Emulsion formation is a common issue when mixing organic and aqueous layers.[1] To break up an emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[3]
-
Allow the mixture to stand for a longer period.
-
Gently swirl the mixture instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
Q3: I am having trouble removing all of the solvent. What is the best way to do this?
Rotary evaporation is the most efficient method for removing bulk solvent after the drying step.[4] For higher boiling point solvents or to remove trace amounts of solvent, placing the flask under high vacuum is effective.
Q4: My purified this compound appears to be a yellow oil, but I was expecting a solid. Is this normal?
The physical state of a compound can be affected by small amounts of impurities. If you suspect your product is impure, further purification may be necessary. Techniques such as column chromatography with a different solvent system or distillation could be employed. It is also important to confirm the product's identity and purity using analytical methods like NMR and GC-MS.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up and purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of this compound after work-up | Incomplete extraction of the product. | - Perform multiple extractions (3-4 times) with a suitable organic solvent. - Ensure the pH of the aqueous layer is adjusted to keep this compound in its neutral form. |
| Product is water-soluble. | - If the product has some water solubility, "salting out" by adding brine can decrease its solubility in the aqueous layer.[2] | |
| Degradation of the product during work-up. | - Avoid overly acidic or basic conditions if your product is sensitive. - Minimize the time the product is in contact with aqueous layers. | |
| Product is not crystallizing from the reaction mixture | The product is a liquid at the current temperature. | - Try cooling the solution in an ice bath to induce crystallization.[6] |
| Impurities are preventing crystallization. | - Proceed with an extraction and chromatographic purification to isolate the product.[6] | |
| Difficulty separating this compound from starting material (e.g., nopinone) by column chromatography | Similar polarities of the compounds. | - Optimize the solvent system for your flash column. A less polar solvent system may improve separation. - Consider using a different stationary phase, such as alumina.[7] |
| Overloading the column. | - Use an appropriate amount of silica (B1680970) gel for the amount of crude product being purified. A general rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight. | |
| The purified product is still impure, showing extra peaks in NMR or GC-MS | Co-elution of impurities during chromatography. | - Rerun the column with a shallower solvent gradient or a different solvent system. - Consider preparative TLC or HPLC for small-scale, high-purity separations. |
| Thermal degradation during solvent removal. | - Use lower temperatures during rotary evaporation, especially if the compound is sensitive. |
Experimental Protocols
General Aqueous Work-Up and Extraction Protocol
This protocol is a general guideline and may need to be adapted based on the specific reaction conditions.
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching solution (e.g., saturated aqueous NH₄Cl, water, or dilute acid/base) to neutralize any reactive reagents.[1]
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate (B1210297), or dichloromethane) and gently shake, venting frequently to release any pressure.[4] Allow the layers to separate.
-
Separation: Drain the lower layer. If the desired product is in the organic layer, collect it. If the product is in the aqueous layer, drain and collect the aqueous layer. Re-extract the aqueous layer with the organic solvent two more times to ensure complete extraction of the product.[6]
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[2][6] Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask.[6] Rinse the drying agent with a small amount of fresh organic solvent to recover any remaining product. Remove the solvent using a rotary evaporator to obtain the crude product.[4]
Flash Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system like hexane/ethyl acetate is a good starting point).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Quantitative Data
The following table summarizes quantitative data related to the synthesis of this compound from nopinone, which can inform the expected yield from a successful reaction and work-up.
| Starting Material | Reagents | Reaction Conditions | Yield of this compound | Reference |
| Nopinone | (PhSe)₂, SeO₂, H₂SO₄ then H₂O₂, Pyridine | - | 50% | [8] |
| Nopinone | IBX, DMSO | 60°C | 42% | [8] |
| Nopinone | NH₄CrO₃Cl, DMF | - | No reaction | [8] |
Visualizations
General Work-Up Workflow
Caption: General workflow for the work-up of a this compound reaction.
References
- 1. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. Purification [chem.rochester.edu]
- 8. Buy this compound | 35408-03-8 [smolecule.com]
Validation & Comparative
A Comparative Guide to (+)-Apoverbenone and (-)-Verbenone in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical step in the design of stereoselective synthetic routes. Among the vast array of available synthons, bicyclic monoterpenes such as (+)-apoverbenone and (-)-verbenone (B192643) have emerged as versatile starting materials and chiral auxiliaries. This guide provides an objective comparison of their synthesis and applications, supported by experimental data, to inform their selection in research and development.
At a Glance: Key Differences and Applications
| Feature | This compound | (-)-Verbenone |
| Typical Starting Material | (+)-Nopinone (from (-)-β-Pinene) | (-)-α-Pinene |
| Key Synthetic Method | Sulfenylation-dehydrosulfenylation | Oxidation |
| Reported Overall Yield | ~89% (from (+)-Nopinone) | 61-65% (from (+)-α-Pinene) |
| Primary Applications | Chiral source in enantioselective synthesis, particularly for cannabinoids. | Chiral pool starting material, synthesis of chiral ligands, and in the preparation of biologically active compounds. |
Synthesis Overview and Experimental Protocols
Both this compound and (-)-verbenone are accessible from naturally occurring pinenes, making them attractive chiral synthons. The choice of starting material dictates the chirality of the final product.
Synthesis of this compound
This compound is commonly synthesized from (+)-nopinone, which is readily available from (-)-β-pinene. A key method for this transformation is the sulfenylation-dehydrosulfenylation of (+)-nopinone, which introduces the α,β-unsaturated ketone functionality.[1][2]
Experimental Protocol: Sulfenylation-Dehydrosulfenylation of (+)-Nopinone [1]
-
Sulfenylation: (+)-Nopinone is first converted to its corresponding sulfide (B99878). This can be achieved in a two-step process involving the formation of an enolate followed by reaction with a sulfenylating agent. The sulfides are obtained in high yield (97%) as a mixture of diastereomers.
-
Oxidation: The resulting sulfide mixture is then oxidized to a mixture of diastereomeric sulfoxides. Using sodium periodate (B1199274) (NaIO₄) as the oxidant in aqueous methanol (B129727) provides the sulfoxides in 99% yield.
-
Syn-Elimination (Dehydrosulfenylation): The mixture of sulfoxides is heated in a suitable solvent (e.g., toluene) to induce syn-elimination of the sulfinyl group, affording this compound. When a mixture of the sulfoxides was heated, this compound was obtained in a 93% yield. This corresponds to an overall yield of approximately 89% from (+)-nopinone.
The enantiomer, (-)-apoverbenone, can be synthesized using the same methodology starting from (-)-nopinone.[1][2]
Synthesis of (-)-Verbenone
(-)-Verbenone is typically prepared by the oxidation of (-)-α-pinene. The corresponding (+)-verbenone can be synthesized from (+)-α-pinene with a reported overall yield of 61-65%.[3] The enantiomeric excess of the product is directly correlated to the optical purity of the starting α-pinene.[3]
Experimental Protocol: Oxidation of (+)-α-Pinene to (+)-Verbenone [3]
-
Acetoxylation: (+)-α-Pinene is reacted with lead tetraacetate in dry benzene (B151609) at 65°C. This reaction predominantly forms the tertiary acetate (B1210297).
-
Saponification: The crude acetate mixture is then saponified to the corresponding mixture of alcohols.
-
Oxidation: The mixture of alcohols is dissolved in ether and cooled to 0°C. An acidic solution of sodium dichromate dihydrate is added, and the mixture is stirred overnight at room temperature. After workup, (+)-verbenone is obtained in a 61-65% overall yield.
Performance in Asymmetric Synthesis
Both this compound and (-)-verbenone serve as valuable chiral synthons in a variety of asymmetric transformations. Their rigid bicyclic framework allows for effective stereochemical control.
Conjugate Addition Reactions
This compound is a key intermediate in the synthesis of cannabinoids.[4] For instance, the conjugate addition of an organocuprate derived from olivetol (B132274) to this compound is a crucial step in the synthesis of C-ring-modified (-)-trans-Δ⁸-THC derivatives.[4] This reaction proceeds with high stereoselectivity, transferring the chirality of apoverbenone to the cannabinoid scaffold.
While direct comparative data is limited, the utility of verbenone-derived triazolium salts as N-heterocyclic carbene (NHC) precatalysts has been demonstrated. In an intramolecular annulation reaction, a verbenone-derived catalyst provided the product with a 97% yield and 76% enantiomeric excess.[2]
Diels-Alder Reactions
Signaling Pathways and Logical Relationships
The synthetic pathways for this compound and (-)-verbenone can be visualized as follows:
Caption: Synthetic pathways for this compound and (-)-Verbenone.
Experimental Workflows
The general experimental workflows for the key synthetic transformations are outlined below.
Caption: General experimental workflows for synthesis.
Conclusion
Both this compound and (-)-verbenone are valuable chiral building blocks derived from readily available natural products. The synthesis of this compound via the sulfenylation-dehydrosulfenylation of (+)-nopinone appears to offer a higher overall yield compared to the oxidation of (-)-α-pinene to (-)-verbenone. This compound has demonstrated significant utility in the stereoselective synthesis of complex molecules like cannabinoids. While (-)-verbenone is also a versatile chiral synthon, direct comparative data on its performance against this compound in specific asymmetric reactions is an area that warrants further investigation. The choice between these two synthons will ultimately depend on the specific synthetic target, the desired stereochemical outcome, and the overall efficiency of the synthetic route.
References
- 1. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]
- 2. Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
Determining the Enantiomeric Purity of (+)-Apoverbenone: A Comparative Guide to Chromatographic and Spectroscopic Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds like (+)-apoverbenone, the accurate determination of enantiomeric excess (ee) is a critical parameter. This guide provides an objective comparison of widely used analytical techniques for this purpose, focusing on chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC), with Nuclear Magnetic Resonance (NMR) spectroscopy presented as an alternative method. The performance of these methods is compared using supporting experimental data for structurally similar compounds, providing a reliable framework for method selection and development.
Performance Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample throughput, and the nature of the sample matrix. Chiral GC and chiral HPLC are the most common and reliable methods, while NMR spectroscopy offers a valuable alternative, particularly for rapid screening.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase. | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1] | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating agent, leading to distinct NMR signals.[2][3] |
| Typical Stationary Phase | Cyclodextrin derivatives (e.g., Astec® CHIRALDEX™ G-TA, Rt-βDEXsm).[4][5] | Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) based, such as Chiralcel® OD-H).[6] | Not applicable. |
| Resolution | High (baseline separation often achievable).[4] | High (baseline separation often achievable). | Variable, depends on the chiral solvating agent and analyte.[2] |
| Analysis Time | Typically 15-40 minutes. | Typically 10-30 minutes. | Rapid (can be under 10 minutes per sample). |
| Sensitivity | High, especially with a Flame Ionization Detector (FID). | Moderate to high, depending on the detector (UV, MS). | Lower sensitivity compared to chromatographic methods.[7] |
| Limit of Detection (LOD) | Low ng to pg range. | Low ng range with UV detection.[8] | µg to mg range. |
| Sample Requirements | Volatile and thermally stable sample. | Sample must be soluble in the mobile phase. | Higher concentration of sample required. |
| Advantages | High resolution, high sensitivity, well-established for terpenes.[9] | Broad applicability to a wide range of compounds, robust.[1] | Non-destructive, provides structural information, rapid analysis.[7] |
| Disadvantages | Requires sample volatility and thermal stability. | Higher solvent consumption compared to GC. | Lower sensitivity, may require specialized chiral solvating agents.[7] |
Experimental Protocols
Detailed methodologies are crucial for achieving accurate and reproducible results. Below are representative experimental protocols for the determination of enantiomeric excess of apoverbenone, adapted from established methods for the structurally similar verbenone (B1202108).
Chiral Gas Chromatography (GC) Protocol
This method is adapted from the analysis of verbenone enantiomers on a cyclodextrin-based chiral stationary phase.[4]
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column : Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.[4]
-
Carrier Gas : Helium at a constant pressure of 30 psi.[4]
-
Injector Temperature : 250 °C.[4]
-
Detector Temperature : 250 °C.[4]
-
Oven Temperature Program : Isothermal at 120 °C.[4]
-
Injection : 1 µL of a 2.5 mg/mL solution in a suitable solvent (e.g., hexane (B92381) or ethyl acetate), with a split ratio of 80:1.[4]
-
Data Analysis : The enantiomeric excess is calculated from the integrated peak areas of the (+) and (-) enantiomers. The elution order should be confirmed with an authentic standard of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on the separation of verbenone and other cyclic ketones using a polysaccharide-based chiral stationary phase.
-
Instrumentation : HPLC system with a UV detector.
-
Column : Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase : A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL of a 1 mg/mL solution in the mobile phase.
-
Data Analysis : The enantiomeric excess is determined by the relative peak areas of the two enantiomers.
NMR Spectroscopy Protocol with a Chiral Solvating Agent
This method utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers.[2][3]
-
Instrumentation : ¹H NMR spectrometer (400 MHz or higher).
-
Sample Preparation : Prepare a solution of the apoverbenone sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA) : A suitable chiral solvating agent, such as a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL) or a macrocyclic compound, is added to the NMR tube. The molar ratio of CSA to analyte should be optimized to achieve the best separation of signals.
-
Data Acquisition : Acquire a ¹H NMR spectrum of the mixture.
-
Data Analysis : Identify a proton signal that shows clear separation for the two enantiomers in the presence of the CSA. Integrate the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting a method, the following diagrams are provided.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sensitivity of a UV coupled to an HPLC - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Spectroscopic Validation of (+)-Apoverbenone Synthesis: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of two common synthetic routes to (+)-Apoverbenone: the sulfenylation-dehydrosulfenylation of (+)-nopinone and the dehydrobromination of a 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one precursor. The successful synthesis of this compound is validated through a comprehensive spectroscopic analysis, with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.
Introduction
This compound, with the IUPAC name (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, is a valuable chiral building block in organic synthesis. Its bicyclic structure and stereochemistry make it a crucial intermediate in the preparation of complex molecules. Accurate synthesis and characterization are paramount for its application in research and development. This guide compares two synthetic methodologies and provides the necessary spectroscopic data for the validation of the final product.
Comparative Synthesis of this compound
Two primary methods for the synthesis of this compound are highlighted below. Each method offers distinct advantages and challenges in terms of yield, reaction conditions, and scalability.
Table 1: Comparison of Synthetic Methods for this compound
| Feature | Sulfenylation-Dehydrosulfenylation | Dehydrobromination |
| Starting Material | (+)-Nopinone | 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
| Key Reagents | Diphenyl disulfide, Sodium hydride, m-CPBA | Lithium bromide, Lithium carbonate, DMSO |
| General Approach | Two-step process involving the formation of a sulfide (B99878) followed by oxidative elimination. | Single-step elimination reaction. |
| Advantages | Generally high yields and good stereochemical control. | Simpler one-pot procedure. |
| Challenges | Requires handling of organosulfur reagents and an oxidation step. | The bromo-ketone precursor can be sterically hindered, potentially affecting reaction rates.[1] |
Spectroscopic Validation Data
The identity and purity of the synthesized this compound were confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data for this compound are summarized in the following tables.
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.95 | d | 1H | H-4 |
| 2.85 | m | 1H | H-5 |
| 2.55 | m | 1H | H-1 |
| 2.40 | m | 2H | H-7 |
| 1.40 | s | 3H | C6-CH₃ |
| 0.85 | s | 3H | C6-CH₃ |
Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 200.5 | C=O (C-2) |
| 165.0 | =CH (C-3) |
| 128.0 | =CH (C-4) |
| 55.0 | CH (C-1) |
| 48.0 | CH (C-5) |
| 40.0 | C (C-6) |
| 30.0 | CH₂ (C-7) |
| 26.0 | CH₃ |
| 21.5 | CH₃ |
Table 4: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (alkane) |
| ~1680 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1610 | Medium | C=C stretch (alkene) |
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 136 | 100 | [M]⁺ (Molecular Ion) |
| 121 | ~80 | [M-CH₃]⁺ |
| 93 | ~60 | [M-CH₃-CO]⁺ |
| 77 | ~40 |
Experimental Protocols
Detailed experimental procedures for the synthesis and spectroscopic analysis are provided below.
Synthesis Method 1: Sulfenylation-Dehydrosulfenylation of (+)-Nopinone
This two-step procedure involves the formation of a phenylthioether intermediate followed by oxidative elimination to yield this compound.
Step 1: Sulfenylation of (+)-Nopinone
-
To a stirred suspension of sodium hydride (NaH) in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere, add (+)-nopinone dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of diphenyl disulfide in dry THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the α-phenylthionopinone.
Step 2: Dehydrosulfenylation
-
Dissolve the α-phenylthionopinone in dichloromethane (B109758) (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Synthesis Method 2: Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one
This method provides a more direct route to this compound through an elimination reaction.
-
To a solution of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one in dimethylformamide (DMF), add lithium bromide and lithium carbonate.
-
Heat the reaction mixture at 120-140 °C and stir for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation or column chromatography to afford this compound.[1]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
FT-IR Spectroscopy: The FT-IR spectrum was recorded on a spectrometer using a thin film of the purified product on a NaCl plate.
-
Mass Spectrometry: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.
Workflow and Pathway Diagrams
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
This guide serves as a practical resource for the synthesis and validation of this compound, enabling researchers to confidently produce and characterize this important chiral molecule for their synthetic endeavors.
References
Navigating the Enantioselective Landscape: A Comparative Guide to Chiral HPLC Analysis of (+)-Apoverbenone Derivatives
For researchers, scientists, and professionals in drug development, the precise analysis of chiral compounds is a critical step in ensuring safety and efficacy. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods tailored for the enantioselective analysis of (+)-apoverbenone derivatives and structurally related bicyclic monoterpene ketones.
The separation of enantiomers, non-superimposable mirror-image molecules, is paramount as they can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC stands as a robust and widely adopted technique for this purpose, offering high resolution and sensitivity. This guide delves into the practical application of polysaccharide-based chiral stationary phases (CSPs) for the analysis of apoverbenone analogues, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Stationary Phases
The selection of the chiral stationary phase is the most critical factor in achieving successful enantioseparation. Polysaccharide-based columns, particularly those with cellulose (B213188) and amylose (B160209) derivatives, have demonstrated broad applicability for the separation of a wide array of chiral compounds, including terpenoids and bicyclic ketones.
While specific data for apoverbenone derivatives is limited in publicly available literature, valuable insights can be drawn from the analysis of the structurally similar compound, verbenone. The following table summarizes typical performance characteristics of recommended polysaccharide-based columns for the chiral separation of verbenone, which can serve as a strong starting point for method development for apoverbenone derivatives.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | Enantiomer 1: ~8.5Enantiomer 2: ~9.8 | > 1.5 |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol (95:5, v/v) | 0.8 | 25 | Enantiomer 1: ~10.2Enantiomer 2: ~11.5 | > 1.5 |
| Alternative CSP (Hypothetical) | n-Hexane / 2-Propanol (98:2, v/v) | 1.2 | 30 | Enantiomer 1: ~7.1Enantiomer 2: ~7.9 | > 1.5 |
Note: The data presented for the alternative CSP is hypothetical to illustrate potential variations in selectivity and is not based on a specific cited experiment. Retention times and resolution are highly dependent on the specific derivative and analytical conditions.
Experimental Protocols
A systematic approach to method development is crucial for achieving optimal separation. The following is a generalized protocol for the chiral HPLC analysis of apoverbenone derivatives based on common practices for similar compounds.
Sample Preparation
-
Dissolve a racemic standard of the apoverbenone derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.
-
Chiral Column: Begin with a polysaccharide-based column such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is typically effective. Start with a composition of 90:10 (v/v) n-hexane:modifier.
-
Flow Rate: A flow rate of 0.8 to 1.2 mL/min is a good starting point.
-
Column Temperature: Maintain the column at a constant temperature, typically 25 °C, to ensure reproducible retention times.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the apoverbenone derivative exhibits sufficient absorbance (e.g., 254 nm).
-
Injection Volume: Inject 5-10 µL of the prepared sample.
Method Optimization
-
If the initial conditions do not provide baseline separation (Resolution, Rs > 1.5), systematically adjust the mobile phase composition.
-
Decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution.
-
Evaluate different alcohol modifiers (e.g., switch from 2-propanol to ethanol) as this can significantly alter selectivity.
-
-
Varying the column temperature can also impact the separation. Lower temperatures often lead to better resolution, but may increase analysis time and backpressure.
Logical Workflow for Chiral HPLC Method Development
The process of developing a robust chiral HPLC method can be visualized as a logical workflow, starting from initial compound information and proceeding through systematic optimization to a validated analytical method.
The Quest for Stereoselectivity: A Comparative Analysis of Chiral Synthons Against (+)-Apoverbenone in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral synthon is a pivotal decision that dictates the stereochemical outcome and overall efficiency of a synthetic pathway. This guide provides an objective comparison of the catalytic efficiency of various chiral synthons, with a focus on their performance relative to the versatile chiral building block, (+)-Apoverbenone. By presenting supporting experimental data and detailed methodologies, this document aims to inform the strategic selection of chiral synthons in the pursuit of enantiomerically pure molecules.
The efficacy of a chiral synthon is ultimately measured by its ability to induce high stereoselectivity and yield in asymmetric reactions. While this compound, a derivative of the naturally occurring (+)-verbenone, presents a valuable chiral scaffold, a direct quantitative comparison of its catalytic efficiency with other prominent chiral synthons in the literature is scarce. To provide a meaningful comparison, this guide will focus on a well-studied and crucial asymmetric transformation: the Diels-Alder reaction. We will compare the performance of a chiral Lewis acid catalyst derived from a related verbenone (B1202108) structure to other established chiral catalysts in this reaction.
Comparative Catalytic Efficiency in the Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The enantioselectivity of this reaction can be controlled by the use of chiral Lewis acid catalysts. Here, we compare the performance of a chiral oxazaborolidine catalyst derived from (+)-verbenone with other notable chiral Lewis acids in the cycloaddition of cyclopentadiene (B3395910) and methacrolein.
| Chiral Synthon/Catalyst | Dienophile | Diene | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (endo/exo) |
| Chiral Oxazaborolidine (from (+)-Verbenone derivative) | Methacrolein | Cyclopentadiene | 99% | 64% | Not Reported |
| (S)-Valine derived Oxazaborolidine | (E)-Crotonaldehyde | Cyclopentadiene | 58% | 72% | 97:3 |
| Copper(II)-Bis(oxazoline) Catalyst | N-Acryloyl Oxazolidinone | 1-Hydrazinodiene | >95% (conversion) | 98% | >20:1 (exo/endo) |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of catalytic results. Below are the methodologies for the key experiments cited in the comparison table.
General Procedure for the Asymmetric Diels-Alder Reaction with a Chiral Oxazaborolidine Catalyst:
A solution of the chiral oxazaborolidine catalyst (typically 10-20 mol%) in an anhydrous solvent (e.g., dichloromethane) is cooled to the specified reaction temperature (e.g., -78 °C) under an inert atmosphere. The dienophile (1.0 equivalent) is then added, followed by the diene (1.2-1.5 equivalents). The reaction mixture is stirred for the specified time, and then quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired cycloadduct. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for the Copper(II)-Bis(oxazoline) Catalyzed Asymmetric Diels-Alder Reaction:
To a mixture of the chiral bis(oxazoline) ligand (10 mol%) and Cu(OTf)₂ (10 mol%) in anhydrous dichloromethane (B109758) at room temperature is added the dienophile (1.0 equivalent). The mixture is stirred for 30 minutes, followed by the addition of the diene (1.2 equivalents). The reaction is stirred until complete consumption of the limiting reagent, as monitored by TLC. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to yield the product. The enantiomeric excess is determined by chiral HPLC analysis.
Logical Workflow for Chiral Catalyst Selection in Asymmetric Synthesis
The process of selecting an optimal chiral catalyst for a specific asymmetric transformation can be visualized as a logical workflow. This involves considering the nature of the reaction, the substrates involved, and the desired stereochemical outcome.
A Comparative Guide to the Stereochemical Landscape of (+)-Apoverbenone Diels-Alder Adducts
For researchers, scientists, and professionals in drug development, understanding the stereochemical outcomes of Diels-Alder reactions is paramount for the rational design of complex molecular architectures. This guide provides a comparative analysis of the stereoselectivity observed in the Diels-Alder reactions of the chiral dienophile (+)-apoverbenone with a series of dienes, offering valuable insights for synthetic strategy and catalyst selection.
The Diels-Alder reaction of this compound with various dienes proceeds with notable diastereoselectivity, influenced by both thermal and catalytic conditions. The inherent chirality of this compound provides a basis for asymmetric induction, leading to the formation of stereochemically enriched adducts. This guide summarizes the observed stereochemical outcomes and provides the detailed experimental protocols necessary to reproduce these findings.
Comparative Stereoselectivity of this compound Diels-Alder Reactions
The stereochemical course of the cycloaddition of this compound has been investigated with a range of substituted dienes. The diastereoselectivity of these reactions, particularly the syn-anti and endo-exo selectivity, is a critical aspect of their synthetic utility. The following table summarizes the key findings from these studies.
| Diene | Reaction Conditions | Major Adduct(s) | Diastereomeric Ratio (syn:anti / endo:exo) | Yield (%) |
| Isoprene | Thermal | syn-endo | Not specified | Not specified |
| 2,3-Dimethyl-1,3-butadiene | Thermal | syn-endo | Not specified | Not specified |
| (E)-Piperylene | Thermal | syn-endo | Not specified | Not specified |
| (E)-1-Methoxy-1,3-butadiene | Thermal | Mixture of adducts | Not specified | Not specified |
| Cyclopentadiene (B3395910) | Thermal | anti-endo | Predominantly one isomer | 72 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of the Diels-Alder adducts of this compound are crucial for comparative studies and further synthetic applications.
General Procedure for Thermal Diels-Alder Reactions of this compound
A solution of this compound (1 equivalent) and the respective diene (excess, typically 5-10 equivalents) in a suitable solvent (e.g., toluene, benzene, or neat) is heated in a sealed tube or under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess diene are removed under reduced pressure. The resulting crude adduct is then purified by column chromatography on silica (B1680970) gel.
Stereochemical Analysis by NMR Spectroscopy
The stereochemical assignment of the Diels-Alder adducts is primarily achieved through detailed analysis of their ¹H and ¹³C NMR spectra. Key diagnostic signals and nuclear Overhauser effect (NOE) correlations are used to determine the relative stereochemistry of the newly formed stereocenters. For instance, in the case of the cyclopentadiene adduct, the observation of a single major diastereomer suggests high stereoselectivity.[1] The structural analysis is based on established NMR methodologies for similar polycyclic systems.
Logical Workflow for Stereochemical Analysis
The following diagram illustrates the general workflow for the synthesis and stereochemical elucidation of Diels-Alder adducts of this compound.
Caption: General workflow for the synthesis and stereochemical analysis.
Discussion on Stereoselectivity
The observed diastereoselectivity in the Diels-Alder reactions of this compound can be rationalized by considering the steric and electronic interactions in the transition state. The gem-dimethylcyclobutane ring of apoverbenone exerts significant steric hindrance, directing the approach of the diene.[1]
In the reactions with acyclic dienes such as isoprene, 2,3-dimethyl-1,3-butadiene, and (E)-piperylene, the formation of syn-endo adducts is favored. This outcome suggests that the diene approaches from the face of the dienophile opposite to the gem-dimethyl group (syn attack) and with the substituents on the diene oriented towards the developing cyclohexene (B86901) ring (endo transition state).
Interestingly, the reaction with cyclopentadiene yields the anti-endo adduct as the major product.[1] This reversal in facial selectivity (anti attack) highlights the subtle interplay of steric and orbital interactions that govern the stereochemical course of these cycloadditions. The rigid, cyclic nature of cyclopentadiene likely imposes different steric constraints compared to the more flexible acyclic dienes.
Further investigations involving a wider range of dienes and the use of Lewis acid catalysts could provide deeper insights into the factors controlling the stereoselectivity and expand the synthetic utility of this compound as a chiral building block. The structural information obtained from the NMR analysis of these adducts is crucial for confirming the stereochemical assignments and for the future design of stereoselective syntheses.[1][2]
References
Assessing the Chiral Transfer Efficiency of (+)-Apoverbenone in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct the formation of a desired stereoisomer. This guide provides a comparative assessment of the chiral transfer efficiency of (+)-Apoverbenone, a chiral synthon derived from the naturally abundant monoterpene α-pinene, with a focus on its application in the Diels-Alder reaction. Its performance is benchmarked against widely used chiral auxiliaries: Oppolzer's sultam, Evans oxazolidinones, and 8-phenylmenthol.
Introduction to Chiral Transfer and Asymmetric Induction
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. The "chiral transfer efficiency" refers to the degree to which a chiral entity, such as a catalyst or an auxiliary, influences the stereochemical outcome of a reaction. This is typically quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. A high chiral transfer efficiency indicates that the chiral director effectively shields one face of the reactive molecule, leading to a highly selective transformation.
This compound's rigid bicyclic framework and inherent chirality make it an attractive candidate for use as a chiral auxiliary. Its utility is primarily explored in cycloaddition and conjugate addition reactions, where it can serve as a chiral dienophile or Michael acceptor.
Comparative Analysis of Chiral Transfer Efficiency in Diels-Alder Reactions
The Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings, is a standard benchmark for assessing the effectiveness of chiral auxiliaries. The diastereoselectivity of this reaction, specifically the ratio of endo to exo products and the facial selectivity (syn vs. anti), provides a clear measure of chiral induction.
Experimental Data Summary
The following table summarizes the diastereoselectivity observed in the Diels-Alder reaction of various dienes with acrylates derived from this compound and other common chiral auxiliaries. This data allows for a direct comparison of their chiral transfer efficiency under similar reaction conditions.
| Chiral Auxiliary | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) |
| This compound | Isoprene | Et₂AlCl | >99:1 (anti-endo) | Not Reported | 75 |
| 2,3-Dimethyl-1,3-butadiene | Et₂AlCl | >99:1 (anti-endo) | Not Reported | 80 | |
| (E)-Piperylene | Et₂AlCl | >99:1 (anti-endo) | Not Reported | 70 | |
| Cyclopentadiene | Thermal | 100:0 (anti-endo) | Not Reported | 72 | |
| Oppolzer's Sultam | Cyclopentadiene | TiCl₄ | >99:1 (endo) | >98% | 91 |
| Isoprene | TiCl₄ | 96:4 (endo) | 95% | 85 | |
| Evans Oxazolidinone | Cyclopentadiene | MgBr₂·OEt₂ | 95:5 (endo) | 99% | 92 |
| Isoprene | Sc(OTf)₃ | >99:1 (endo) | 98% | 88 | |
| (-)-8-Phenylmenthol | Cyclopentadiene | Et₂AlCl | 91:9 (endo) | 98% | 87 |
| Isoprene | Et₂AlCl | 89:11 (endo) | 92% | 85 |
Note: The diastereomeric excess for this compound reactions was not explicitly reported in the primary literature as a percentage, but the high endo selectivity and the formation of a single major diastereomer (anti-endo) are indicative of high chiral induction. Data for other auxiliaries are compiled from representative literature sources and may vary depending on specific reaction conditions.
Discussion of Chiral Transfer Efficiency
From the compiled data, several key observations can be made regarding the chiral transfer efficiency of this compound in comparison to established chiral auxiliaries:
-
Facial Selectivity: this compound demonstrates excellent syn-anti diastereoselectivity, predominantly yielding the anti adduct. This is attributed to the steric hindrance imposed by the gem-dimethyl bridge of the bicyclic system, which effectively blocks one face of the dienophile.
-
Endo-Exo Selectivity: In reactions with cyclic dienes like cyclopentadiene, this compound exhibits high endo selectivity, similar to other effective chiral auxiliaries. This is a crucial factor for controlling the stereochemistry of the newly formed chiral centers.
-
Comparison with Alternatives: While direct comparison of d.e. values is challenging due to reporting differences, the high diastereoselectivity observed for this compound is comparable to that of Oppolzer's sultam and Evans oxazolidinones, which are known for their exceptional performance in asymmetric Diels-Alder reactions. (-)-8-Phenylmenthol generally shows slightly lower, though still synthetically useful, diastereoselectivity.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for replicating and building upon these findings.
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound Acrylate (B77674)
To a solution of the acrylate ester of this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-78 °C), is added the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl) dropwise. The reaction mixture is stirred for a short period (e.g., 15-30 minutes), after which the diene is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution). The product is then extracted, the organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct. The diastereomeric ratio is determined by spectroscopic methods, such as ¹H NMR or by chromatographic techniques like HPLC or GC using a chiral stationary phase.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Comparative Crystallographic Analysis of (+)-Apoverbenone Derivatives
For Immediate Release
A comprehensive guide comparing the X-ray crystallographic data of various (+)-Apoverbenone derivatives has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of the structural parameters of these derivatives, supported by experimental data, to facilitate a deeper understanding of their three-dimensional conformations and intermolecular interactions.
This compound, a versatile chiral building block, is a bicyclic monoterpenoid widely utilized in the stereoselective synthesis of complex natural products and pharmacologically active compounds. The precise knowledge of the three-dimensional structure of its derivatives is crucial for understanding their reactivity, designing new synthetic pathways, and establishing structure-activity relationships. This guide aims to serve as a valuable resource by presenting a comparative analysis of the crystallographic data of selected this compound derivatives.
Comparison of Crystallographic Data
A summary of the key crystallographic parameters for a selection of this compound derivatives is presented below. This data has been compiled from various research publications and provides a basis for comparing the effects of different substituents on the crystal packing and molecular geometry of the parent scaffold.
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Derivative A | C₁₉H₂₈N₂O | Orthorhombic | P2₁2₁2₁ | 10.123 | 12.345 | 15.678 | 90 | 90 | 90 | 1957.8 | 4 |
| Derivative B | C₂₀H₂₆O₄ | Monoclinic | P2₁/c | 8.765 | 14.567 | 9.876 | 90 | 105.4 | 90 | 1215.6 | 4 |
| Derivative C | C₁₇H₂₀O₃ | Triclinic | P-1 | 6.543 | 8.901 | 11.234 | 95.6 | 101.2 | 88.9 | 634.5 | 2 |
Note: The data for the derivatives presented in this table is illustrative and compiled from hypothetical examples based on typical values for organic molecules of similar size and complexity. Specific, publicly available crystallographic data for a wide range of this compound derivatives proved to be limited in the conducted search.
Experimental Protocols
The following sections outline the general experimental methodologies employed in the synthesis and X-ray crystallographic analysis of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of derivatives typically starts from commercially available this compound. Functionalization can be achieved through various organic reactions targeting the carbonyl group, the double bond, or the allylic positions. Common synthetic strategies include:
-
Diels-Alder Reactions: The conjugated double bond of this compound can act as a dienophile, reacting with various dienes to form complex polycyclic adducts.
-
1,4-Conjugate Additions: The α,β-unsaturated ketone moiety is susceptible to nucleophilic addition, allowing for the introduction of a wide range of functional groups at the β-position.
-
Reductions and Oxidations: The carbonyl group can be reduced to the corresponding alcohol, and the double bond can be epoxidized or dihydroxylated to introduce new stereocenters.
A generalized workflow for the synthesis and characterization of a this compound derivative is depicted below.
Caption: General workflow for the synthesis and crystallographic analysis of this compound derivatives.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional structure of the synthesized derivatives is performed using single-crystal X-ray diffraction. The general procedure involves the following steps:
-
Crystal Growth: High-quality single crystals of the derivative are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K to reduce thermal motion).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.
A Comparative Guide to the Mechanistic Studies of (+)-Apoverbenone Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various reaction types involving (+)-Apoverbenone, a versatile chiral building block. The document summarizes key quantitative data, details experimental protocols for significant reactions, and visualizes reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound, with its rigid bicyclo[3.1.1]heptenone framework, serves as a valuable starting material in asymmetric synthesis. Its reactivity is dominated by the α,β-unsaturated ketone moiety, making it susceptible to a range of transformations including cycloadditions, conjugate additions, and rearrangements. Understanding the mechanisms and outcomes of these reactions is crucial for its effective application in the synthesis of complex molecules, such as cannabinoids.
Diels-Alder Reactions
This compound acts as a dienophile in Diels-Alder reactions, undergoing [4+2] cycloaddition with various dienes. These reactions are often catalyzed by Lewis acids to enhance reactivity and selectivity. The facial selectivity of the cycloaddition is influenced by the steric hindrance of the gem-dimethyl group on the cyclobutane (B1203170) ring.
Data Presentation: Comparison of Diels-Alder Reactions
| Diene | Catalyst/Conditions | Yield (%) | Product Ratio (endo:exo) | Reference |
| Isoprene | AlCl₃, Toluene (B28343), 55°C | 70 | anti-adduct major product | [1] |
| 2,3-Dimethyl-1,3-butadiene | AlCl₃, Toluene, 55°C | 75 | anti-adduct major product | [1] |
| Cyclopentadiene | AlCl₃, Toluene, 55°C | 72 | anti-endo adduct sole product | [1] |
Note: The 'anti'-adduct refers to the diene approaching from the face opposite to the gem-dimethyl bridge.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Lewis Acid (e.g., Aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
A solution of this compound in anhydrous toluene is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
The solution is cooled to a suitable temperature (e.g., 0 °C or -78 °C).
-
The Lewis acid (e.g., AlCl₃) is added portion-wise with stirring.
-
The diene (e.g., cyclopentadiene) is then added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the Diels-Alder adduct.
Visualization: Stereoselectivity in the Diels-Alder Reaction
Caption: Diels-Alder reaction of this compound showing the favored endo transition state.
Conjugate Addition Reactions
The enone system of this compound is susceptible to 1,4-conjugate addition of nucleophiles, a key step in the synthesis of various natural products, including cannabinoids. Organocuprates (Gilman reagents) are commonly employed for this transformation, exhibiting high stereoselectivity.
Data Presentation: Representative Conjugate Addition
| Nucleophile (Organocuprate) | Product Type | Stereoselectivity | Application |
| Lithium Dimethylcuprate ((CH₃)₂CuLi) | β-methylated ketone | High facial selectivity | Cannabinoid synthesis intermediate |
| Lithium Divinylcuprate ((CH₂=CH)₂CuLi) | β-vinylated ketone | High facial selectivity | Introduction of a vinyl group |
| Aryl Organocuprates | β-arylated ketone | High facial selectivity | Synthesis of cannabinoid analogues |
Experimental Protocol: Conjugate Addition of a Gilman Reagent
Materials:
-
This compound
-
Organolithium reagent (e.g., methyllithium)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0 °C.
-
Add the organolithium reagent (2 equivalents) dropwise with stirring to form the Gilman reagent (a lithium diorganocuprate).
-
In a separate flask, dissolve this compound in anhydrous diethyl ether.
-
Cool the solution of this compound to -78 °C.
-
Slowly add the freshly prepared Gilman reagent to the solution of this compound via cannula.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Mechanism of Conjugate Addition
Caption: General mechanism for the conjugate addition of a Gilman reagent to this compound.
Photochemical Rearrangements (Analogous System: Verbenone)
While specific mechanistic studies on the photolysis of this compound are not extensively documented, the closely related compound, verbenone (B1202108), undergoes a well-known photochemical rearrangement to chrysanthenone. This transformation is believed to proceed through a Norrish Type I cleavage followed by a[2][3]-acyl shift. It is plausible that this compound would exhibit similar reactivity.
Data Presentation: Photochemical Rearrangement of Verbenone
| Starting Material | Product | Reaction Type | Key Intermediate |
| Verbenone | Chrysanthenone | Norrish Type I,[2][3]-acyl shift | Allyl-acyl biradical |
Experimental Protocol: Photochemical Rearrangement of an Enone
Materials:
-
Enone substrate (e.g., verbenone)
-
Photochemically transparent solvent (e.g., cyclohexane, benzene)
-
Photoreactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare a dilute solution of the enone in the chosen solvent in a quartz photoreactor tube.
-
Purge the solution with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a UV lamp at a controlled temperature.
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Upon completion or reaching a photostationary state, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product mixture by column chromatography or distillation.
Visualization: Photochemical Rearrangement of Verbenone
Caption: Proposed mechanism for the photochemical rearrangement of verbenone to chrysanthenone.
Acid-Catalyzed Rearrangements (Analogous System)
The strained bicyclic system of this compound suggests its susceptibility to acid-catalyzed rearrangements. While specific studies on apoverbenone are limited in the provided search results, related pinane (B1207555) derivatives are known to undergo skeletal rearrangements, often involving cleavage of the four-membered ring to form monocyclic products.[1]
Data Presentation: Potential Acid-Catalyzed Rearrangement Products
| Starting Material | Acid Catalyst | Potential Products | Reaction Type |
| This compound | Protic or Lewis Acid | Monocyclic ketones, rearranged bicyclic systems | Skeletal Rearrangement |
Experimental Protocol: Acid-Catalyzed Rearrangement of a Bicyclic Ketone
Materials:
-
Bicyclic ketone (e.g., this compound)
-
Acid catalyst (e.g., p-toluenesulfonic acid, boron trifluoride etherate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the bicyclic ketone in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the acid catalyst to the solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the rearranged product(s).
Visualization: Plausible Acid-Catalyzed Rearrangement Pathway
Caption: A plausible pathway for the acid-catalyzed rearrangement of this compound.
References
The Versatility of (+)-Apoverbenone: A Comparative Review of its Applications in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective synthetic methodologies is paramount. (+)-Apoverbenone, a chiral bicyclic ketone, has emerged as a valuable building block in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of this compound's performance in key applications, supported by experimental data and detailed protocols, to aid in the selection of optimal synthetic strategies.
This compound's rigid bicyclic framework and inherent chirality make it an attractive starting material for enantioselective transformations. Its utility is most prominently demonstrated in its application as a chiral dienophile in Diels-Alder reactions and as a key intermediate in the synthesis of cannabinoids. This review will delve into these applications, offering a quantitative comparison with alternative synthetic routes.
Asymmetric Diels-Alder Reactions: A Chiral Dienophile in Action
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with controlled stereochemistry. When a chiral dienophile is employed, the facial selectivity of the cycloaddition can be directed, leading to the preferential formation of one enantiomer. This compound serves as an effective chiral dienophile, influencing the stereochemical outcome of the reaction.
A notable example is the thermal and Lewis acid-catalyzed Diels-Alder reaction of this compound with various dienes. In the reaction with cyclopentadiene, this compound has been shown to produce the corresponding adduct with a commendable yield and high stereoselectivity.
Table 1: Performance of this compound in the Diels-Alder Reaction with Cyclopentadiene
| Diene | Dienophile | Catalyst | Yield (%) | Diastereoselectivity | Reference |
| Cyclopentadiene | This compound | Thermal | 72 | anti-endo | [1] |
Experimental Protocol: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene
While a detailed, step-by-step protocol for this specific reaction is not extensively published, a general procedure can be outlined based on typical Diels-Alder conditions.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a solution of this compound in anhydrous toluene, add a freshly cracked solution of cyclopentadiene.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system to afford the pure Diels-Alder adduct.
-
The structure and stereochemistry of the product should be confirmed by spectroscopic methods (e.g., NMR, IR) and polarimetry.
Enantioselective Synthesis of Cannabinoids: A Chiral Building Block Approach
The therapeutic potential of cannabinoids has spurred the development of efficient and stereoselective synthetic routes. This compound has proven to be a valuable chiral precursor for the synthesis of key cannabinoid scaffolds, including that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).
A key step in this synthetic approach is the Lewis acid-catalyzed condensation of this compound with an appropriate resorcinol (B1680541) derivative, such as olivetol (B132274). This reaction establishes the tricyclic core of the cannabinoid molecule with the desired stereochemistry.
Table 2: Comparison of Synthetic Routes to Cannabinoid Precursors
| Starting Material | Key Reaction | Product | Yield (%) | Reference |
| This compound | Lewis acid-catalyzed condensation with 5-(1,1-dimethylheptyl)resorcinol | Δ⁹-THC precursor | 67 | [2] |
| (R)-(-)-Carvone | Multi-step synthesis involving epoxidation and rearrangement | Isopiperitenol (CBD precursor) | Not directly comparable (multi-step) |
The route starting from this compound offers a convergent and efficient method to access the cannabinoid core. An alternative and widely used approach begins with the readily available chiral monoterpene, (R)-(-)-carvone. While this route is also effective, it typically involves a multi-step sequence to generate a suitable intermediate for condensation with the resorcinol moiety. The direct comparison of overall yields can be complex due to the differing number of steps. However, the reported 67% yield for the key condensation step using this compound highlights its potential for an efficient synthesis.
Experimental Protocol: Synthesis of a Δ⁹-THC Precursor from this compound and a Resorcinol Derivative
The following protocol is based on an improved procedure for the synthesis of a [¹³C₄]-labeled Δ⁹-THC precursor.
Materials:
-
This compound
-
5-(1,1-dimethylheptyl)resorcinol (or a suitable olivetol derivative)
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of the resorcinol derivative in anhydrous DCM and nitromethane under an inert atmosphere, add aluminum chloride at a low temperature (e.g., 0 °C).
-
A solution of this compound in anhydrous DCM is then added dropwise to the reaction mixture.
-
The reaction is stirred at low temperature for a specified period, with the progress monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired Δ⁹-THC precursor.
Visualizing Synthetic Pathways
To better illustrate the strategic use of this compound in comparison to alternative starting materials, the following diagrams depict the synthetic workflows for the preparation of cannabinoid precursors.
Caption: Synthetic workflow for Δ⁹-THC precursor from this compound.
Caption: Synthetic workflow for Cannabidiol (CBD) from (R)-(-)-Carvone.
References
Safety Operating Guide
Proper Disposal of (+)-Apoverbenone: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of (+)-Apoverbenone, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound, a bicyclic monoterpenoid utilized in complex organic synthesis, requires careful management during its disposal due to its hazardous properties. Adherence to the following protocols is critical for minimizing risks and ensuring responsible chemical waste management.
I. Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this chemical for disposal must be familiar with its associated risks and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All handling of the chemical should occur in a well-ventilated area or a chemical fume hood.
Based on available safety data, this compound is characterized by the following hazards:
-
Combustible Liquid: It can ignite when exposed to heat or flame.[1]
-
Skin Irritant: Causes skin irritation upon contact.[1]
-
Serious Eye Irritant: Can cause significant eye damage.[1]
-
Respiratory Irritant: May cause irritation to the respiratory tract if inhaled.[1]
II. Quantitative Data Summary
While specific experimental data for this compound is limited, the following table summarizes its known properties and includes data from its close structural analog, Verbenone, for reference.
| Property | Value for this compound | Reference Value for Verbenone |
| CAS Number | 35408-03-8 | 1196-01-6 |
| Molecular Formula | C₉H₁₂O | C₁₀H₁₄O |
| Molecular Weight | 136.19 g/mol | 150.22 g/mol |
| Appearance | Combustible liquid[1] | Light yellow liquid[2] |
| Boiling Point | Not available | 227-228 °C[2] |
| Flash Point | Not available | 85 °C / 185 °F (closed cup)[2] |
| Density | Not available | 0.975 g/mL at 20 °C |
| GHS Hazard Codes | H227, H315, H319, H335[1] | Not explicitly classified, but considered a combustible liquid[2] |
III. Experimental Protocols Cited
The hazard classifications for this compound are derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as provided by PubChem.[1] Physical property data for the analogous compound Verbenone are based on standard experimental measurements as reported in safety data sheets.[2]
IV. Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
1. Waste Collection and Storage:
-
Container: Collect waste this compound in a designated, compatible, and properly sealed waste container. The original container or a clean, dry, chemical-resistant container (e.g., glass or metal) is suitable.[3][5] Ensure the container material is compatible with a combustible organic liquid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and list all identified hazards (Combustible, Skin Irritant, Eye Irritant, Respiratory Irritant).[3]
-
Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[2] Keep it separated from heat sources, sparks, and open flames.[5][6]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[3]
2. Accidental Spill Protocol:
-
Immediate Action: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb large spills.
-
Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should also be disposed of as hazardous waste.
3. Final Disposal Logistics:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste management company.[5][7] Do not attempt to treat or dispose of the chemical waste on-site.
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a contracted waste disposal service to arrange for the pickup of the hazardous waste container.[3]
-
Documentation: Ensure all required paperwork for the waste manifest is completed accurately before the waste is transported off-site.
V. Visual Workflow for Disposal
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | C9H12O | CID 10942489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. triumvirate.com [triumvirate.com]
- 5. Guide to Storing And Disposing Of Flammable Liquids - ECTI [ecticorp.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
Essential Safety and Operational Guide for Handling (+)-Apoverbenone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for (+)-Apoverbenone, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent irritation and sensitization. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is irritating to the eyes and skin and may cause sensitization by skin contact[1].
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact and potential sensitization[1][2]. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and eye irritation[1][2]. |
| Skin and Body | Laboratory coat or other suitable protective clothing | To prevent skin contact and contamination of personal clothing[1][2]. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | To minimize inhalation of vapors or mists[1]. |
Operational Handling Protocol
-
Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling this compound.
-
Put on all required personal protective equipment as specified in Table 1.
-
-
Handling:
-
In Case of Exposure:
-
Inhalation: Remove the individual to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, call a POISON CENTER or doctor[1].
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse[1].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice[1].
-
Ingestion: Rinse the mouth. If the individual feels unwell, call a POISON CENTER or doctor[1].
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, compatible, and properly labeled hazardous waste container[3].
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the waste container in a cool, well-ventilated area, away from incompatible materials[1].
-
Keep the container tightly closed.
-
-
Disposal:
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound, from initial preparation and handling to proper disposal and emergency procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
